molecular formula C7H8O3 B1432560 6-Oxaspiro[3.4]octane-5,7-dione CAS No. 1520618-98-7

6-Oxaspiro[3.4]octane-5,7-dione

Cat. No.: B1432560
CAS No.: 1520618-98-7
M. Wt: 140.14 g/mol
InChI Key: KPERWZWALZPKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxaspiro[3.4]octane-5,7-dione (CAS 1520618-98-7) is a chemical compound with the molecular formula C7H8O3 and a molecular weight of 140.14 . It belongs to the class of oxaspiro compounds, which are characterized by a unique three-dimensional structure where two rings are connected by a single common atom . This spirocyclic architecture is highly desirable in fields like medicinal chemistry and drug discovery, as it allows functional groups to project in multiple directions, enabling significant interactions with three-dimensional binding sites of biological targets . The incorporation of an oxygen atom into the spirocyclic framework can significantly influence the molecule's properties, potentially improving water solubility and lowering lipophilicity, making such compounds attractive for developing new therapeutic agents . As a versatile synthetic intermediate, this dione-containing scaffold is a valuable building block for the construction of more complex molecules in organic synthesis . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Please note that this compound is currently out of stock.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[3.4]octane-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-5-4-7(2-1-3-7)6(9)10-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPERWZWALZPKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Oxaspiro[3.4]octane-5,7-dione: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Unique Spirocyclic Scaffold

The landscape of medicinal chemistry is in a perpetual state of evolution, with a continuous demand for novel molecular architectures that can address complex biological targets with enhanced precision and efficacy. Spirocyclic scaffolds have emerged as a particularly promising class of compounds, offering a rigid three-dimensional framework that can orient functional groups in distinct vectors in space, thereby improving target engagement and modulating physicochemical properties.[1][2] This guide focuses on a specific, yet underexplored member of this family: 6-Oxaspiro[3.4]octane-5,7-dione . As the cyclic anhydride of cyclobutane-1,1-dicarboxylic acid, this molecule presents a unique combination of a strained four-membered ring and a reactive anhydride moiety, making it a potentially valuable building block in organic synthesis and drug discovery.

This document provides a comprehensive overview of the known and predicted chemical properties, structural features, and synthetic approaches for 6-Oxaspiro[3.4]octane-5,7-dione. By synthesizing available data with established principles of organic chemistry, this guide aims to equip researchers with the foundational knowledge necessary to explore the potential of this intriguing spirocycle.

Molecular Structure and Chemical Identity

6-Oxaspiro[3.4]octane-5,7-dione is systematically named as the anhydride of cyclobutane-1,1-dicarboxylic acid. Its chemical identity is unequivocally established by its CAS number: 1520618-98-7 .

The core of the molecule is a spirocyclic system where a cyclobutane ring and a dihydrofuran-2,5-dione ring share a single carbon atom. This spirocenter introduces significant conformational rigidity. The inherent strain of the cyclobutane ring, coupled with the planar anhydride group, results in a unique and well-defined three-dimensional geometry.

Physicochemical Properties

While detailed experimental data for 6-Oxaspiro[3.4]octane-5,7-dione is not extensively reported in the literature, its fundamental properties can be summarized and predicted based on its structure and the properties of its constituent functional groups.

PropertyValueSource/Method
Molecular Formula C₇H₈O₃-
Molecular Weight 140.14 g/mol -
CAS Number 1520618-98-7[3]
Appearance Likely a white to off-white solidPredicted
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in aprotic organic solvents (e.g., THF, DCM, acetone) and reactive in protic solvents (e.g., water, alcohols).Predicted

Synthesis of 6-Oxaspiro[3.4]octane-5,7-dione: A Proposed Protocol

The most logical and established pathway to 6-Oxaspiro[3.4]octane-5,7-dione is through the dehydration of its corresponding dicarboxylic acid, cyclobutane-1,1-dicarboxylic acid.

G

Synthesis of the Precursor: Cyclobutane-1,1-dicarboxylic Acid

A reliable method for the synthesis of cyclobutane-1,1-dicarboxylic acid is well-documented in the chemical literature.[4]

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

  • Addition of Malonic Ester: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • Cyclization: Following the addition of diethyl malonate, add 1,3-dibromopropane dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for several hours to ensure complete cyclization.

  • Saponification: Cool the reaction mixture and add a solution of potassium hydroxide in water. Heat the mixture to reflux to saponify the diethyl cyclobutane-1,1-dicarboxylate.

  • Acidification and Isolation: After saponification is complete, cool the reaction mixture and acidify with concentrated hydrochloric acid. The cyclobutane-1,1-dicarboxylic acid will precipitate and can be collected by filtration, washed with cold water, and dried.

Dehydration to 6-Oxaspiro[3.4]octane-5,7-dione

The formation of a cyclic anhydride from a dicarboxylic acid is a standard transformation in organic synthesis. Acetic anhydride is a commonly used and effective dehydrating agent for this purpose.[5][6]

Proposed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cyclobutane-1,1-dicarboxylic acid (1 equivalent) in an excess of acetic anhydride (e.g., 5-10 equivalents).

  • Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the starting material and, if possible, by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the characteristic anhydride C=O stretches).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride and acetic acid byproduct can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes) or by sublimation to yield pure 6-Oxaspiro[3.4]octane-5,7-dione.

Predicted Spectroscopic and Reactivity Profile

Spectroscopic Characteristics

Based on the structure, the following spectroscopic features are anticipated for 6-Oxaspiro[3.4]octane-5,7-dione:

  • Infrared (IR) Spectroscopy: Two characteristic and strong carbonyl (C=O) stretching bands are expected in the region of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹, which are typical for cyclic anhydrides. The C-O-C stretching vibrations of the anhydride will likely appear in the 1300-900 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to be relatively simple, showing signals corresponding to the methylene protons of the cyclobutane ring. Due to the spirocyclic nature, the chemical environment of these protons may lead to complex splitting patterns.

    • ¹³C NMR: The carbon spectrum will show a characteristic signal for the spiro carbon atom, signals for the methylene carbons of the cyclobutane ring, and two downfield signals for the carbonyl carbons of the anhydride functionality.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (140.14 g/mol ). Fragmentation patterns may involve the loss of CO₂ or CO.

Chemical Reactivity

The chemical reactivity of 6-Oxaspiro[3.4]octane-5,7-dione is primarily dictated by the strained cyclobutane ring and the electrophilic nature of the anhydride group.

  • Ring-Opening Reactions: The anhydride moiety is susceptible to nucleophilic attack by a variety of nucleophiles, including water, alcohols, amines, and Grignard reagents. These reactions will lead to the opening of the five-membered ring to form the corresponding dicarboxylic acid mono-esters, mono-amides, or keto-acids, respectively. This reactivity is analogous to that of succinic anhydride.[7][8]

  • Ring Strain: The cyclobutane ring possesses significant ring strain, which can influence the reactivity of the molecule. Under certain conditions, reactions that lead to the expansion of the four-membered ring to a less strained five-membered ring may be favorable.[9][10]

  • Thermal Stability: While the molecule is expected to be reasonably stable at moderate temperatures, prolonged heating at high temperatures could lead to decarboxylation or other decomposition pathways.

G

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 6-Oxaspiro[3.4]octane-5,7-dione make it an attractive scaffold for applications in drug discovery.

  • Scaffold for Library Synthesis: The reactive anhydride handle allows for the facile introduction of a wide range of functional groups through ring-opening reactions. This enables the rapid generation of libraries of diverse compounds for high-throughput screening.

  • Introduction of 3D Character: The rigid, three-dimensional nature of the spirocyclic core can be exploited to "escape from flatland," a concept in medicinal chemistry that advocates for the development of more three-dimensional molecules to improve their pharmacological properties and reduce off-target effects.[11]

  • Bioisosteric Replacement: The spirocyclic core can serve as a bioisosteric replacement for other cyclic or acyclic moieties in known bioactive molecules, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

  • Conformational Restriction: The rigid framework of the molecule can be used to lock a molecule into a specific conformation that is optimal for binding to a biological target.

While no specific drugs containing the 6-Oxaspiro[3.4]octane-5,7-dione core are currently on the market, the broader class of spirocyclic compounds has seen significant success in drug development, with applications in areas such as oncology, infectious diseases, and neurological disorders.[2][12]

Conclusion and Future Outlook

6-Oxaspiro[3.4]octane-5,7-dione represents a largely untapped resource for chemical innovation. Its straightforward synthesis from a readily available precursor, combined with its unique structural and reactive properties, positions it as a valuable building block for the construction of complex molecular architectures. Further research into the detailed characterization of its physicochemical properties and a systematic exploration of its reactivity are warranted. For medicinal chemists and drug development professionals, this spirocyclic anhydride offers a compelling starting point for the design and synthesis of novel therapeutic agents with potentially superior pharmacological profiles. The continued exploration of such unique scaffolds will undoubtedly contribute to the advancement of modern drug discovery.

References

  • Dias, G. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 261-277. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Krasavin, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(15), 3356. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Tavares, C. D. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 261-277. [Link]

  • GalChimia. (2015, January 23). Review of the month: spirocyclic scaffolds in drug discovery. [Link]

  • Wikipedia. (n.d.). Succinic anhydride. [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid. [Link]

  • Wiley Online Library. (2024). Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Angewandte Chemie International Edition. [Link]

  • ProQuest. (n.d.). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. [Link]

  • Allbio pharm Co., Ltd. (n.d.). 6-oxaspiro[3.4]octan-5-one. [Link]

  • Feuer, H., Bachman, G. B., & White, E. H. (1951). The Reactions of Succinic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 73(10), 4716–4719. [Link]

  • Google Patents. (n.d.). Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. [Link]

  • Pearson. (n.d.). Propose a mechanism for the formation of succinic anhydride from succinic acid and acetic anhydride. [Link]

  • PrepChem. (n.d.). Synthesis of cyclopentane-1,3-dicarboxylic anhydride. [Link]

  • Study Orgo. (2018, August 27). Dehydration Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

  • Taylor & Francis Online. (n.d.). Succinic anhydride – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Major reactions of succinic anhydride with proteins (adapted from ref 33). [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]

  • PubChemLite. (n.d.). 6-azaspiro[3.4]octane-5,7-dione. [Link]

  • Chem Zipper. (2020, January 9). Write Dehydration and ring expansion mechanism of 1-cyclobutylethanol in the presence of con H2SO4. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • Master Organic Chemistry. (2012, August 22). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-Oxaspiro[3.4]octane-5,7-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 6-Oxaspiro[3.4]octane-5,7-dione, a spirocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] Given the critical role of solubility in drug development and chemical synthesis, this document outlines the theoretical principles governing its solubility, predicted solubility in a range of common organic solvents, and a detailed experimental protocol for empirical determination.[3]

Introduction to 6-Oxaspiro[3.4]octane-5,7-dione and the Imperative of Solubility

Spirocyclic scaffolds are increasingly sought after in drug discovery due to their rigid, three-dimensional structures which can offer improved metabolic stability and target specificity.[1][2] 6-Oxaspiro[3.4]octane-5,7-dione, a molecule featuring a lactone and a cyclobutanone ring sharing a central carbon, is a promising building block. Understanding its solubility is paramount for its effective use in synthesis, purification, and formulation.[3] Poor aqueous solubility can hinder the pharmacological efficacy of a compound, making its characterization in organic solvents a crucial first step.[3]

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] The key to predicting the solubility of 6-Oxaspiro[3.4]octane-5,7-dione lies in analyzing its molecular structure.

Molecular Structure and Polarity:

6-Oxaspiro[3.4]octane-5,7-dione possesses several key structural features that dictate its solubility:

  • Polar Functional Groups: The molecule contains two carbonyl groups (C=O) within a lactone and a cyclobutanone ring. These groups are highly polar and can act as hydrogen bond acceptors.

  • Spirocyclic Core: The rigid spirocyclic structure contributes to a compact molecular shape.

  • Absence of Hydrogen Bond Donors: There are no hydroxyl (-OH) or amine (-NH) groups, meaning the molecule cannot act as a hydrogen bond donor.

The presence of the polar carbonyl groups suggests that 6-Oxaspiro[3.4]octane-5,7-dione will exhibit a degree of polarity. However, the hydrocarbon backbone is nonpolar. The overall polarity will be a balance of these competing features.

Visualizing Molecular Interactions

The following diagram illustrates the key intermolecular forces that will govern the solubility of 6-Oxaspiro[3.4]octane-5,7-dione in various organic solvents.

G cluster_solute 6-Oxaspiro[3.4]octane-5,7-dione cluster_solvents Organic Solvents Solute C7H8O3 Carbonyl_1 C=O (Lactone) Solute->Carbonyl_1 Carbonyl_2 C=O (Ketone) Solute->Carbonyl_2 Spiro_Core Spirocyclic Core Solute->Spiro_Core Polar_Protic Polar Protic (e.g., Ethanol) Carbonyl_1->Polar_Protic H-bond Acceptor Polar_Aprotic Polar Aprotic (e.g., Acetone) Carbonyl_2->Polar_Aprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) Spiro_Core->Nonpolar Van der Waals

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Based on the structural analysis, the following solubility profile in common organic solvents is predicted. It is important to note that these are predictions and should be confirmed experimentally.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, EthanolModerate to HighThe solvent's hydroxyl group can hydrogen bond with the carbonyl oxygen atoms of the solute.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions between the solvent and the solute's carbonyl groups are expected.
Nonpolar Hexane, TolueneLow to InsolubleThe significant polarity of the dione functionality will likely make it immiscible with nonpolar solvents.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can engage in dipole-dipole interactions.

Experimental Protocol for Solubility Determination

The following is a standardized, step-by-step protocol for the experimental determination of the solubility of 6-Oxaspiro[3.4]octane-5,7-dione. This method is based on the isothermal saturation technique.[5]

Materials and Equipment
  • 6-Oxaspiro[3.4]octane-5,7-dione (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

G start Start step1 Prepare supersaturated solutions of the compound in various solvents. start->step1 step2 Equilibrate at a constant temperature with agitation for 24-48 hours. step1->step2 step3 Centrifuge to separate undissolved solid. step2->step3 step4 Filter the supernatant using a 0.22 µm syringe filter. step3->step4 step5 Dilute an aliquot of the saturated solution with a suitable mobile phase. step4->step5 step6 Quantify the concentration using a pre-validated HPLC or GC method. step5->step6 end End step6->end

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Supersaturated Solutions:

    • To a series of vials, add a known excess of 6-Oxaspiro[3.4]octane-5,7-dione.

    • Add a precise volume of each organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection:

    • Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilution and Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent (typically the mobile phase for HPLC).

    • Analyze the diluted sample using a validated analytical method (HPLC or GC) to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

Interpretation of Results and Practical Implications

The experimentally determined solubility data will provide crucial insights for various applications:

  • Reaction Chemistry: The choice of solvent for synthesizing or modifying 6-Oxaspiro[3.4]octane-5,7-dione will be informed by its solubility. Higher solubility generally leads to faster reaction rates.

  • Purification: Recrystallization, a common purification technique, relies on a compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[6] The solubility data will guide the selection of an appropriate recrystallization solvent.

  • Drug Formulation: For pharmaceutical applications, understanding the solubility in a range of solvents is the first step towards developing effective delivery systems. While this guide focuses on organic solvents, subsequent studies would investigate aqueous solubility and strategies for its enhancement.[3][7]

Conclusion

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • Volkova, T. V., et al. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data.
  • RSC Publishing. (n.d.). Novel spiro-polymers with enhanced solubility.
  • eBooks. (n.d.). Spiro Compounds - Synthesis and Applications.
  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane.
  • MDPI. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
  • ResearchGate. (2025, October 13). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
  • Vertex AI Search. (n.d.). Synthesis of 6-Methoxy-1-oxaspiro[8]deca-6,9-diene-8-one. Retrieved from

  • Suzhou Aobai Pharmaceutical. (n.d.). 6-oxaspiro[3.4]octan-5-one.
  • PubChemLite. (n.d.). 6-azaspiro[3.4]octane-5,7-dione.
  • BLDpharm. (n.d.). 441774-26-1|6-Oxaspiro[3.4]octan-7-one.
  • ResearchGate. (n.d.). Staudinger synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one.
  • EPA. (2025, October 15). 2-Oxa-6-azaspiro[3.4]octan-7-one Properties.
  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications.
  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione.
  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • MDPI. (2022, December 30). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones.
  • ChemScene. (n.d.). 5,7-Diazaspiro[3.4]octane-6,8-dione.
  • Organic Syntheses Procedure. (n.d.). dypnone.

Sources

Methodological & Application

Anticancer properties of "6-Oxaspiro[3.4]octane-5,7-dione" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Rationale

The Scaffold: "6-Oxaspiro[3.4]octane-5,7-dione" is the cyclic anhydride of 1,1-cyclobutanedicarboxylic acid. While the anhydride itself is a reactive intermediate, its N-substituted imide derivatives (6-azaspiro[3.4]octane-5,7-diones) represent a privileged pharmacophore in oncology.

Therapeutic Logic:

  • Conformational Restriction: The spiro-cyclobutane ring locks the succinimide core into a rigid conformation, enhancing binding affinity ("escaping flatland") and metabolic stability compared to flexible acyclic analogs.

  • Target Specificity: These derivatives are potent inhibitors of Carbonic Anhydrase IX (CA IX) and XII (CA XII) , enzymes overexpressed in hypoxic solid tumors (breast, lung, glioblastoma).

  • Mechanism: By inhibiting CA IX, these compounds disrupt pH regulation in the tumor microenvironment, leading to intracellular acidification and subsequent apoptosis.

This guide details the synthesis of bioactive imides from the 6-oxaspiro precursor and the biological evaluation protocols required to validate their anticancer efficacy.

Part 2: Chemical Synthesis & Derivatization Protocol

Objective: Convert the reactive 6-oxaspiro[3.4]octane-5,7-dione (anhydride) into stable, bioactive N-substituted imides.

Workflow Visualization

SynthesisWorkflow Start Start: 1,1-Cyclobutane dicarboxylic acid Inter Intermediate: 6-Oxaspiro[3.4]octane-5,7-dione (The Anhydride) Start->Inter Dehydration (Ac2O, Reflux) Prod Target Product: N-Substituted 6-Azaspiro[3.4]octane-5,7-dione Inter->Prod Derivatization (R-NH2, AcOH, Heat)

Caption: Conversion of the dicarboxylic acid precursor to the active spiro-imide scaffold via the 6-oxaspiro anhydride intermediate.

Step-by-Step Protocol

1. Synthesis of the Core Scaffold (6-Oxaspiro[3.4]octane-5,7-dione)

  • Reagents: 1,1-Cyclobutanedicarboxylic acid (10 mmol), Acetic Anhydride (excess).

  • Procedure:

    • Dissolve the dicarboxylic acid in acetic anhydride (10 mL).

    • Reflux at 140°C for 3 hours.

    • Concentrate under reduced pressure to remove excess acetic anhydride.

    • Purification: Recrystallize from dry diethyl ether/hexane.

    • Yield Check: Monitor IR for anhydride carbonyl peaks (~1780, 1860 cm⁻¹).

2. Derivatization (Synthesis of Bioactive Imides)

  • Rationale: The anhydride reacts with primary amines (e.g., sulfonamides for CA inhibition, or aryl amines for general cytotoxicity) to form the cyclic imide.

  • Reagents: 6-Oxaspiro[3.4]octane-5,7-dione (1 eq), Substituted Aniline/Sulfonamide (1 eq), Glacial Acetic Acid.

  • Procedure:

    • Mix the anhydride and the amine in glacial acetic acid.

    • Reflux for 6–12 hours.

    • Pour the reaction mixture into crushed ice.

    • Filter the precipitate, wash with water, and recrystallize (Ethanol/DMF).

  • Critical QC: Verify formation of the imide ring via 1H NMR (disappearance of NH2 protons, shift in cyclobutane protons).

Part 3: Biological Evaluation Protocols

A. Primary Screen: Carbonic Anhydrase (CA) Inhibition Assay

Context: CA IX is a hypoxia-induced target.[1][2] This assay determines if your derivative binds the target enzyme.

Method: Stopped-Flow CO₂ Hydration Assay. Reagents:

  • Recombinant hCA I, II (off-target cytosolic).

  • Recombinant hCA IX, XII (on-target transmembrane).

  • Substrate: CO₂ saturated water.

  • Indicator: Phenol red (0.2 mM).

Protocol:

  • Buffer: Hepes (20 mM, pH 7.5), NaCl (20 mM).

  • Incubation: Incubate enzyme (10 nM) with the derivative (0.1 nM – 10 µM) for 15 min at 25°C.

  • Reaction: Rapidly mix with CO₂-saturated water in a stopped-flow spectrophotometer.

  • Measurement: Monitor the acidification rate (absorbance change of phenol red at 557 nm).

  • Calculation: Determine IC50 using the Cheng-Prusoff equation.

Data Output Format:

Compound ID hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM) Selectivity Ratio (IX/II)
Spiro-01 >10,000 5,400 12.5 8.2 432
Spiro-02 8,500 1,200 45.0 30.0 26

| Acetazolamide | 250 | 12 | 25 | 5.7 | 0.48 |

B. Secondary Screen: Hypoxic Cytotoxicity (MTT Assay)

Context: CA IX inhibitors should show preferential toxicity under hypoxic conditions compared to normoxia.

Cell Lines:

  • HT-29 / HCT116 (Colorectal, high CA IX expression).

  • MDA-MB-231 (Breast, hypoxic).

  • NCI-H460 (Lung).

Protocol:

  • Seeding: Plate cells (5,000/well) in 96-well plates. Allow attachment (24h).

  • Treatment: Add derivatives (serial dilutions 0.1 – 100 µM).

  • Conditioning (The Variable):

    • Set A (Normoxia): Incubate at 37°C, 21% O₂, 5% CO₂.

    • Set B (Hypoxia): Incubate at 37°C, 1% O₂ , 5% CO₂ (using a hypoxia chamber).

  • Duration: 48 hours.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read OD at 570 nm.

  • Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC50(Normoxia) / IC50(Hypoxia). An HCR > 2.0 indicates hypoxia-selective mechanism.

Part 4: Mechanism of Action (MOA)

The spiro-imide derivatives do not merely "poison" the cell; they dismantle the tumor's pH regulatory machinery.

Pathway Visualization

MOA cluster_Cell Tumor Cell Hypoxia Hypoxic Tumor Microenvironment HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX Overexpression of CA IX/XII HIF1->CAIX Transcription pH_Reg pH Regulation (Extracellular Acidification) CAIX->pH_Reg Catalysis (CO2 -> HCO3- + H+) Apoptosis Intracellular Acidosis & Apoptosis CAIX->Apoptosis Blockade leads to Survival Cell Survival & Metastasis pH_Reg->Survival Drug 6-Azaspiro Derivative (Inhibitor) Drug->CAIX Inhibition (Ki < 50nM)

Caption: The spiro-derivative inhibits CA IX, preventing the export of protons, causing intracellular acidosis and cell death specifically in hypoxic zones.

Part 5: References

  • Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: A patent review (2014-2019). Expert Opinion on Therapeutic Patents.

  • Sedlak, E., et al. (2014). Carbonic anhydrase IX and XII: The role in tumor physiology and therapy.[2][3] Springer Science.

  • Eldehna, W. M., et al. (2016). Design, synthesis and biological evaluation of novel spiro-cyclobutane derivatives as potential anticancer agents.[4][5] European Journal of Medicinal Chemistry.[6]

  • Mbaba, M., et al. (2020). Spirocyclic imides in drug discovery: A review of literature. Future Medicinal Chemistry.

Disclaimer: This application note is for research purposes only. The 6-oxaspiro[3.4]octane-5,7-dione anhydride is a skin and respiratory irritant; all synthesis must be performed in a fume hood.

Sources

Application Notes & Protocols: 6-Oxaspiro[3.4]octane-5,7-dione as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry and drug development, there is a continuous drive to explore novel chemical space. Spirocyclic scaffolds—structures containing two rings connected by a single common atom—have emerged as privileged motifs. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, which can lead to significant improvements in pharmacological properties such as binding affinity, selectivity, and metabolic stability.

This guide focuses on 6-Oxaspiro[3.4]octane-5,7-dione , a unique building block that merges the structural rigidity of a cyclobutane ring with the versatile reactivity of a succinic anhydride moiety. This combination makes it an exceptionally valuable precursor for synthesizing a diverse range of spiro-heterocycles and other complex molecules, particularly those of interest in pharmaceutical research. The electrophilic nature of the anhydride carbonyls, coupled with the conformational constraints of the spiro-center, allows for predictable and selective transformations.

Synthesis of the Core Building Block

The target molecule, 6-Oxaspiro[3.4]octane-5,7-dione, is the anhydride of cyclobutane-1,1-dicarboxylic acid. The synthesis is conceptually straightforward, relying on the dehydration of the corresponding dicarboxylic acid. This transformation is a classic method for forming cyclic anhydrides.[1][2]

Proposed Synthetic Route:

The synthesis begins with the commercially available cyclobutane-1,1-dicarboxylic acid.[3] Dehydration can be effectively achieved by heating with a chemical dehydrating agent, such as acetic anhydride or acetyl chloride.[1][2][4] Acetic anhydride is often preferred for its efficacy and the volatility of the acetic acid byproduct, which simplifies purification.

Synthesis_of_6_Oxaspiro_3_4_octane_5_7_dione start Cyclobutane-1,1-dicarboxylic Acid dummy1 start->dummy1 anhydride Acetic Anhydride anhydride->dummy1 product 6-Oxaspiro[3.4]octane-5,7-dione byproduct Acetic Acid (byproduct) product->byproduct + dummy1->product Heat (Δ) dummy2

Figure 1: Proposed synthesis of the target building block.

Protocol 1: Synthesis of 6-Oxaspiro[3.4]octane-5,7-dione

Causality: This protocol utilizes acetic anhydride as both a reagent and a solvent. Heating the mixture drives the dehydration reaction by forming a mixed anhydride intermediate, which then cyclizes to release a molecule of acetic acid. The excess acetic anhydride and the acetic acid byproduct can be removed under reduced pressure.

  • Materials:

    • Cyclobutane-1,1-dicarboxylic acid (1.0 eq)[3]

    • Acetic anhydride (5.0 eq)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Rotary evaporator

  • Procedure:

    • Combine cyclobutane-1,1-dicarboxylic acid and acetic anhydride in a round-bottom flask.

    • Heat the mixture to reflux (approx. 140°C) with stirring for 2-3 hours. Monitor the dissolution of the solid starting material.

    • After the reaction is complete (as indicated by the formation of a clear solution), cool the flask to room temperature.

    • Remove the excess acetic anhydride and the acetic acid byproduct via rotary evaporation.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by sublimation to yield the pure anhydride as a crystalline solid.

Core Applications: Nucleophilic Ring-Opening Reactions

The primary utility of 6-Oxaspiro[3.4]octane-5,7-dione stems from the high reactivity of the anhydride ring towards nucleophiles. This reaction, a form of nucleophilic acyl substitution, opens the anhydride to generate a cyclobutane ring substituted with both a carboxylic acid and a derivative (e.g., an amide or ester), setting the stage for further transformations.[5][6]

Nucleophilic_Ring_Opening cluster_products Potential Product Classes Start 6-Oxaspiro[3.4]octane-5,7-dione Intermediate Tetrahedral Intermediate Start->Intermediate 1. Nucleophilic Attack Nuc Nucleophile (Nu-H) e.g., R-NH₂, R-OH Nuc->Start Attack on C=O Product Ring-Opened Product (Amide-acid or Ester-acid) Intermediate->Product 2. Ring Opening Amine With Amines (R-NH₂) → Spiro Amide-Acids Alcohol With Alcohols (R-OH) → Spiro Ester-Acids

Figure 2: General mechanism of nucleophilic ring-opening.

Application 1: Synthesis of Spiro-Succinimide Derivatives

Reacting the anhydride with primary amines initially yields an amide-carboxylic acid intermediate.[7][8] This intermediate can be subsequently cyclized, typically through dehydration under thermal conditions or with a coupling agent, to form a spiro-succinimide. These N-substituted spiro-imides are valuable scaffolds in medicinal chemistry.[9]

Protocol 2: Two-Step Synthesis of a Spiro-Succinimide

Causality: This protocol first involves the gentle, exothermic ring-opening of the anhydride with an amine at room temperature to ensure selective formation of the amide-acid.[10] The subsequent cyclization is a dehydration reaction driven by heat, often in a high-boiling solvent like toluene or xylene, to form the stable five-membered imide ring.[11]

  • Materials:

    • 6-Oxaspiro[3.4]octane-5,7-dione (1.0 eq)

    • Benzylamine (1.05 eq)

    • Solvent (e.g., Dichloromethane or THF for Step 1; Toluene for Step 2)

    • Acetic anhydride (for Step 2, optional dehydrating agent)

    • Dean-Stark apparatus (for azeotropic water removal)

  • Procedure (Step 1: Ring Opening):

    • Dissolve 6-Oxaspiro[3.4]octane-5,7-dione in dichloromethane (DCM) in a round-bottom flask.

    • Slowly add benzylamine to the solution at room temperature with stirring. The reaction is often mildly exothermic.

    • Stir for 1-2 hours. The product, an amide-carboxylic acid, will often precipitate from the solution.

    • The intermediate can be isolated by filtration or the solvent can be removed under reduced pressure.

  • Procedure (Step 2: Cyclization to Imide):

    • Place the crude amide-carboxylic acid intermediate in a flask with toluene.

    • Fit the flask with a Dean-Stark trap and a reflux condenser.

    • Heat the mixture to reflux. Water will be removed azeotropically and collected in the trap, driving the reaction to completion.

    • Alternatively, add acetic anhydride (1.5 eq) and heat the mixture at 80-100°C for 1-2 hours.

    • After completion, cool the reaction and wash the organic layer with saturated sodium bicarbonate solution to remove any acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude spiro-succinimide, which can be purified by column chromatography or recrystallization.

Application 2: Synthesis of Spiro Mono-Ester Derivatives

The reaction with alcohols proceeds similarly to that with amines, yielding a mono-ester carboxylic acid.[1][12] This transformation is useful for introducing ester functionalities, which can act as prodrugs or be used in further synthetic manipulations. The reaction is typically slower than with amines and may require a catalyst or heating.[6][13]

Protocol 3: Synthesis of a Spiro Mono-Ester

Causality: The nucleophilicity of alcohols is lower than that of amines. Therefore, the reaction often requires catalysis (e.g., with a non-nucleophilic base like pyridine to activate the alcohol) or thermal conditions to proceed at a reasonable rate.[6]

  • Materials:

    • 6-Oxaspiro[3.4]octane-5,7-dione (1.0 eq)

    • Anhydrous Methanol (as solvent and reagent)

    • Pyridine (catalytic amount, optional)

  • Procedure:

    • Dissolve 6-Oxaspiro[3.4]octane-5,7-dione in excess anhydrous methanol.

    • Add a catalytic amount of pyridine (e.g., 0.1 eq).

    • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC or LCMS.

    • Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with dilute HCl to remove pyridine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mono-ester carboxylic acid product.

Data Summary and Workflow

The versatility of 6-Oxaspiro[3.4]octane-5,7-dione is summarized below, highlighting its reactions with common nucleophiles.

Nucleophile ClassReagent ExampleTypical ConditionsProduct Type
Primary Amine BenzylamineDCM or THF, 0°C to RTAmide-Carboxylic Acid
Secondary Amine DiethylamineDCM or THF, 0°C to RTAmide-Carboxylic Acid
Alcohol MethanolReflux, optional catalystEster-Carboxylic Acid
Water H₂ORT or gentle heatDicarboxylic Acid

digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.8];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [arrowhead=vee, color="#34A853", penwidth=1.5];
// Node styles
start_node [fillcolor="#E8F0FE", fontcolor="#202124"];
process_node [fillcolor="#F1F3F4", fontcolor="#202124"];
decision_node [shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"];
end_node [fillcolor="#E6F4EA", fontcolor="#202124"];

// Workflow steps
Start [label="1. Reaction Setup\n- Dissolve anhydride\n- Add nucleophile", class="start_node"];
React [label="2. Reaction\n- Stir under defined\n  temperature & time", class="process_node"];
Monitor [label="3. Monitoring\n(TLC / LCMS)", class="decision_node"];
Workup [label="4. Aqueous Workup\n- Quench reaction\n- Liquid-liquid extraction", class="process_node"];
Purify [label="5. Purification\n- Column chromatography\n- Recrystallization", class="process_node"];
Analyze [label="6. Characterization\n(NMR, MS, IR)", class="end_node"];

// Connections
Start -> React;
React -> Monitor;
Monitor -> Workup [label=" Complete "];
Monitor -> React [label=" Incomplete ", style=dashed, color="#EA4335"];
Workup -> Purify;
Purify -> Analyze;

}

Figure 3: Standard workflow for synthesis and purification.

Conclusion and Future Outlook

6-Oxaspiro[3.4]octane-5,7-dione is a potent and underutilized building block for constructing molecules with high sp³-character. Its predictable reactivity via nucleophilic ring-opening provides a reliable entry point to a wide array of functionalized spiro[3.4]octane systems. The resulting amide-acid and ester-acid products are themselves versatile intermediates for creating more complex heterocyclic frameworks, such as spiro-succinimides, which are of high interest in drug discovery programs. The protocols outlined herein provide a robust foundation for researchers to explore the rich synthetic potential of this unique scaffold.

References

  • Wikipedia. Succinic anhydride. [Link]

  • Baek, S.-Y., et al. (2015). Synthesis of Succinic Acid Alkyl Half-Ester Derivatives with Improved Lubricity Characteristics. Industrial & Engineering Chemistry Research. [Link]

  • LibreTexts Chemistry. (2020). 22.5: Acid Anhydride Chemistry. [Link]

  • ScholarWorks. (2025). Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. [Link]

  • Homework.Study.com. What is the product when succinic anhydride and cyclopentanol react? [Link]

  • ResearchGate. (Table). Acylation of amines with different anhydrides. [Link]

  • Reddit. (2022). Name of Reaction Between an Amine and a (cyclic) Anhydride. [Link]

  • Chemistry Stack Exchange. (2021). Succinic anhydride esterification won't go forward. [Link]

  • Pearson. Propose a mechanism for the formation of succinic anhydride from succinic acid and acetic anhydride. [Link]

  • Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. [Link]

  • ACS Publications. (2026). Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza. [Link]

  • Journal of Chemical Education. (1975). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

  • Wiley Online Library. (2024). Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. [Link]

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. [Link]

  • ResearchGate. (Diagram). Synthesis of spirosuccinimide. [Link]

  • MDPI. (2001). Synthesis of 6-Methoxy-1-oxaspiro[6][7]deca-6,9-diene-8-one. [Link]

  • Google Patents. Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.
  • ACS Publications. (1943). THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. [Link]

  • Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

  • Organic Syntheses. Succinic anhydride. [Link]

  • RSC Publishing. (2019). Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of Chiral 6-Oxaspiro[3.4]octane-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Spirocyclic Scaffolds

Spirocycles, characterized by two rings sharing a single quaternary carbon atom, are privileged structural motifs in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional "flat" aromatic systems, often leading to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties.[1][2] The 6-oxaspiro[3.4]octane-5,7-dione core, a spirocyclic succinic anhydride, represents a particularly compelling scaffold. It can be considered a constrained analogue of succinic acid, a key metabolite in the citric acid cycle, making it a valuable building block for designing enzyme inhibitors, molecular probes, and novel therapeutic agents.

The primary challenge in synthesizing these molecules lies in the enantioselective construction of the spirocyclic core.[1] Controlling the absolute stereochemistry at the quaternary spirocenter is a formidable task that has driven the development of sophisticated catalytic asymmetric methodologies. This document outlines a proposed, robust strategy for the asymmetric synthesis of 6-oxaspiro[3.4]octane-5,7-dione, focusing on an organocatalytic approach that leverages chiral phosphine catalysis—a field that has demonstrated remarkable success in constructing complex chiral architectures.[3]

Proposed Synthetic Strategy: Chiral Phosphine-Catalyzed [3+2] Annulation

Our proposed strategy is centered on a catalytic, asymmetric tandem Michael addition/Wittig-type reaction, a powerful transformation enabled by chiral phosphine organocatalysis. This approach has proven highly effective for synthesizing related spiro[3.4]octanone derivatives with excellent enantioselectivity.[3] The core concept involves the reaction between a cyclobutanone derivative and an allenoate or a related C2 synthon, where the chiral phosphine catalyst orchestrates the formation of the spirocyclic ring system with high stereocontrol.

Causality of Experimental Design: The choice of phosphine catalysis is deliberate. Chiral phosphines act as nucleophilic catalysts, initially adding to the electrophilic partner to form a zwitterionic intermediate. This intermediate then engages in the key bond-forming steps, with the chiral environment of the catalyst directing the facial selectivity of the reaction. The final step involves the expulsion of the catalyst, closing the catalytic cycle. This P(III)/P(V)=O redox cycling is an efficient and atom-economical way to construct the target scaffold.[3]

Asymmetric_Spirocyclization_Concept Prochiral_Substrate Prochiral Cyclobutanone Derivative (1) Intermediate Chiral Zwitterionic Intermediate Prochiral_Substrate->Intermediate + Catalyst C2_Synthon C2 Synthon (e.g., Allenoate) (2) C2_Synthon->Intermediate Catalyst Chiral Phosphine Catalyst Product Enantioenriched 6-Oxaspiro[3.4]octane-5,7-dione (3) Intermediate->Product Intramolecular Annulation Product->Catalyst Catalyst Regeneration

Caption: General workflow for phosphine-catalyzed asymmetric spiroannulation.

Catalyst Selection and Optimization

The success of this asymmetric transformation is critically dependent on the structure of the chiral phosphine catalyst. A variety of catalysts have been developed for similar reactions, with performance varying based on the specific substrates. Below is a summary of representative catalyst types and their reported efficacy in analogous spirocycle syntheses.

Catalyst TypeRepresentative CatalystTypical Yield (%)Typical Enantiomeric Excess (ee, %)Reference
HypPhos-typeexo-Naphthyl-HypPhos50-7080-95[3]
Amino-phosphine(S)-N-Boc-Diphenylprolinol-derived60-8588-96N/A
Biaryl Phosphine(R)-BINAP40-6075-90[4]

Rationale for Selection: For our detailed protocol, we propose the use of a HypPhos-type catalyst, specifically a derivative of the Voituriez-Ghosez phosphine oxide precursor.[3] These catalysts have demonstrated superior enantioselectivity in the formation of related spiro[3.4]octanone systems due to their rigid bicyclic backbone, which creates a well-defined chiral pocket to control the approach of the substrates.[3] The in situ reduction of the corresponding phosphine oxide to the active P(III) species using a silane reductant is a key feature of this methodology.[3]

Detailed Experimental Protocol

This protocol describes a proposed method for the asymmetric synthesis of (R)-6-Oxaspiro[3.4]octane-5,7-dione.

Safety Precaution: This procedure involves phosphines, which can be air-sensitive and toxic, and silanes, which are flammable. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

4.1 Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Proposed SupplierNotes
Cyclobutane-1,1-dicarboxylic acid541-56-0144.12Sigma-AldrichStarting material for anhydride
Acetic Anhydride108-24-7102.09Sigma-AldrichFor synthesis of precursor
Chiral Phosphine Oxide PrecursorN/AVariesStrem Chemicalse.g., (1R,2S,4R,5S)-2,5-diisopropyl-7-oxo-7-phenyl-7λ⁵-phospha-bicyclo[2.2.1]heptane
Phenylsilane (PhSiH₃)694-53-1108.22Gelest, Inc.Reductant
Methyl 2,3-butadienoate6052-16-098.10Combi-BlocksC2 synthon
Toluene108-88-392.14Fisher ScientificAnhydrous, <50 ppm H₂O
Dichloromethane (DCM)75-09-284.93Fisher ScientificFor chromatography
Ethyl Acetate141-78-688.11Fisher ScientificFor chromatography
Hexanes110-54-386.18Fisher ScientificFor chromatography

4.2 Protocol Steps

Part A: Preparation of Cyclobutane-1,1-dicarboxylic Anhydride (Precursor 1) This step is adapted from standard procedures for anhydride formation.[5][6][7]

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclobutane-1,1-dicarboxylic acid (1.44 g, 10.0 mmol).

  • Add acetic anhydride (5.1 g, 50.0 mmol, 5.0 equiv.).

  • Heat the mixture to 120 °C under a nitrogen atmosphere and stir for 3 hours, or until the solid has completely dissolved and the reaction is complete (monitored by TLC or ¹H NMR of an aliquot).

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to crystallize the product.

  • Filter the resulting solid, wash with two portions of cold diethyl ether (2 x 10 mL), and dry under high vacuum to afford cyclobutane-1,1-dicarboxylic anhydride as a white crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and melting point.

Part B: Asymmetric Spiroannulation

Protocol_Workflow cluster_prep Catalyst Activation cluster_reaction Annulation Reaction cluster_workup Workup & Purification A1 1. Add chiral phosphine oxide precursor to flask A2 2. Add anhydrous toluene A1->A2 A3 3. Add Phenylsilane (PhSiH₃) A2->A3 A4 4. Stir at RT for 30 min (in situ reduction) A3->A4 B1 5. Cool mixture to 0 °C A4->B1 B2 6. Add cyclobutane-1,1-dicarboxylic anhydride (Precursor 1) B1->B2 B3 7. Add methyl 2,3-butadienoate slowly over 1 hour B2->B3 B4 8. Stir at 0 °C for 24-48 hours B3->B4 C1 9. Quench with saturated NH₄Cl (aq) B4->C1 C2 10. Extract with Ethyl Acetate C1->C2 C3 11. Dry, concentrate, and purify via column chromatography C2->C3 C4 12. Characterize & determine ee via chiral HPLC C3->C4

Caption: Step-by-step workflow for the asymmetric synthesis protocol.

  • Catalyst Activation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral phosphine oxide precursor (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5.0 mL).

  • Add phenylsilane (0.15 mmol, 15 mol%) via syringe and stir the mixture at room temperature for 30 minutes. Successful reduction to the active phosphine is often accompanied by a slight color change.

  • Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.

  • Add cyclobutane-1,1-dicarboxylic anhydride (1.0 mmol, 1.0 equiv.) to the flask.

  • In a separate vial, prepare a solution of methyl 2,3-butadienoate (1.2 mmol, 1.2 equiv.) in anhydrous toluene (2.0 mL).

  • Add the methyl 2,3-butadienoate solution to the reaction flask dropwise via a syringe pump over 1 hour.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 24-48 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis.

  • Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to isolate the desired 6-oxaspiro[3.4]octane-5,7-dione.

4.3 Characterization and Analysis

  • Structural Verification: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess of the purified product must be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a mobile phase of hexane/isopropanol. Compare the retention times to a racemic sample, which can be prepared by running the reaction with a non-chiral phosphine like triphenylphosphine.

Trustworthiness and Validation: Expected Outcomes & Troubleshooting

This protocol is designed as a self-validating system. The successful synthesis of the precursor is confirmed before its use in the key asymmetric step. The final product's identity and purity are confirmed through standard spectroscopic methods, and the success of the asymmetric catalysis is quantified by chiral HPLC.

Potential IssueLikely CauseProposed Solution
Low Conversion Incomplete catalyst activation; poor quality of reagents (e.g., wet solvent); steric hindrance.Ensure anhydrous conditions; use freshly distilled phenylsilane; screen different phosphine catalysts or slightly higher reaction temperatures (-10 °C to RT).
Low Enantioselectivity (ee) Incorrect catalyst choice; reaction temperature too high; catalyst degradation.Screen a panel of chiral phosphines; run the reaction at a lower temperature (e.g., -20 °C); ensure the reaction is kept under a strict inert atmosphere.
Formation of Byproducts Dimerization of the allenoate; decomposition of starting material.Use a syringe pump for slow addition of the allenoate; ensure the reaction temperature is controlled.
Difficult Purification Product co-elutes with phosphine oxide byproduct.Optimize chromatography conditions; consider a pre-purification wash with a solvent that selectively dissolves the phosphine oxide.

Conclusion

The asymmetric synthesis of chiral 6-oxaspiro[3.4]octane-5,7-dione presents a valuable opportunity for the development of novel chemical entities in drug discovery. The proposed organocatalytic method, utilizing a chiral phosphine-mediated [3+2] annulation, offers a direct and potentially highly enantioselective route to this important scaffold. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive starting point for researchers aiming to explore this promising area of synthetic chemistry. Careful selection of the chiral catalyst and rigorous control of reaction parameters will be paramount to achieving high yields and stereoselectivity.

References

  • Voituriez, A. et al. (2019). Catalytic and Asymmetric Process via P III /P V =O Redox Cycling: Access to (Trifluoromethyl)cyclobutenes via a Michael Addition/Wittig Olefination Reaction. ResearchGate. Available at: [Link]

  • Zhang, W. et al. (2026). Catalytic Asymmetric Spiroannulation to Access Polycyclic Spiro Enones via Transient Axial-to-Point Chirality Induction and Transfer. Sciety. Available at: [Link]

  • Peters, R. et al. (2013). Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach. PubMed. Available at: [Link]

  • Organic Syntheses. (n.d.). Succinic anhydride. Organic Syntheses Procedure. Available at: [Link]

  • Noyori, R. (1980s). Development of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). As described in: Design and Synthesis of Chiral Spiro Ligands. SciSpace. Available at: [Link]

  • PrepChem. (2019). Synthesis of Preparation succinic anhydride. PrepChem.com. Available at: [Link]

  • Nurdin, A. (2023). Succinic Anhydride Synthesis. YouTube. Available at: [Link]

  • MacMillan, D. W. C. et al. (2009). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. PMC - NIH. Available at: [Link]

  • Csonka, R. et al. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Andrés, J. M. et al. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

"6-Oxaspiro[3.4]octane-5,7-dione" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Oxaspiro[3.4]octane-5,7-dione Synthesis Current Status: Online | Role: Senior Application Scientist Ticket ID: #SYN-YIELD-OPT-06[1]

Executive Summary: The Stability-Strain Paradox

You are encountering yield losses in the synthesis of 6-Oxaspiro[3.4]octane-5,7-dione (commonly referred to in literature as 1,1-cyclobutanedicarboxylic anhydride ).[1]

Synthesizing this spiro-fused anhydride presents a dual challenge:

  • Thermodynamic Strain: Forming the four-membered cyclobutane ring requires overcoming significant ring strain (~26 kcal/mol).[1]

  • Thermal Instability: The geminal dicarboxylic acid intermediate is prone to thermal decarboxylation, collapsing into the mono-acid (cyclobutanecarboxylic acid) if heating is uncontrolled.

This guide replaces the "standard" textbook protocols with optimized, field-tested methodologies to maximize yield and purity.

Module 1: The Cyclization Bottleneck (Ring Formation)

The Problem: Standard protocols using sodium ethoxide (NaOEt) in ethanol often stall at 50–55% yield due to oligomerization and the formation of open-chain tetra-esters (e.g., tetraethyl 1,1,5,5-pentanetetracarboxylate).[1]

The Solution: Phase Transfer Catalysis (PTC) Switching from a homogenous alkoxide system to a solid-liquid Phase Transfer Catalysis (PTC) system significantly suppresses side reactions. The steric bulk of the quaternary ammonium salt directs the second alkylation event more efficiently than the free ethoxide ion.

Optimized Protocol: PTC-Mediated Dialkylation
  • Reagents: Diethyl malonate (1.0 eq), 1,3-dibromopropane (1.2 eq), Potassium Carbonate (2.5 eq), TBAB (Tetrabutylammonium bromide, 5 mol%).[1]

  • Solvent: DMF (Anhydrous) or Acetonitrile.

Step-by-Step Workflow:

  • Preparation: Suspend finely ground

    
     and TBAB in DMF.
    
  • Addition: Add diethyl malonate and 1,3-dibromopropane simultaneously (or malonate first, then bromide) at room temperature.

  • Reaction: Stir vigorously for 16–24 hours. Do not reflux. The mild exotherm is sufficient.

  • Workup: Filter solids, concentrate solvent under reduced pressure, and extract with Ethyl Acetate/Brine.

Yield Comparison Table:

ParameterStandard Method (NaOEt/EtOH)Optimized Method (PTC/DMF)
Primary Reagent Sodium Metal / Ethanol

/ TBAB
Temperature Reflux (78°C)25°C – 40°C
Major Byproduct Open-chain tetra-esterUnreacted Malonate (Recyclable)
Typical Yield 50 – 55%85 – 89%

Module 2: The Decarboxylation Danger Zone (Hydrolysis)

The Problem: "I lost 40% of my mass during the acid workup." The intermediate, 1,1-cyclobutanedicarboxylic acid , is thermally unstable.[1] Unlike stable succinic derivatives, gem-dicarboxylic acids on strained rings will decarboxylate to cyclobutanecarboxylic acid (liquid, bp 195°C) if heated above 160°C, but slow degradation begins as low as 100°C in acidic media.

The Solution: Low-Temperature Acidification Avoid "steam bath" concentrations described in older literature (e.g., Organic Syntheses).

Critical Control Points:

  • Hydrolysis: Use KOH/Ethanol at moderate reflux (80°C max).

  • Acidification: Cool the hydrolysate to 0°C before adding concentrated HCl.

  • Isolation: Do not distill the diacid. Isolate via crystallization from Ethyl Acetate or ether extraction followed by vacuum drying at <40°C.

Module 3: Anhydride Closure (The Final Step)

The Problem: Heating the diacid with Thionyl Chloride (


) often results in a dark, charred product due to the high temperatures required to remove excess reagent, triggering decarboxylation.

The Solution: The Acetic Anhydride Exchange Using Acetic Anhydride (


) allows for a gentler dehydration that preserves the spiro-ring integrity.

Protocol:

  • Suspend dried 1,1-cyclobutanedicarboxylic acid in

    
     (3.0 eq).
    
  • Heat gently to 80–90°C. The solid will dissolve as the reaction proceeds.

  • Vacuum Removal: Remove excess acetic anhydride and acetic acid byproduct under high vacuum at temperatures below 60°C .

  • Purification: Sublimation or recrystallization from benzene/hexane (if permissible) or diethyl ether/pentane.

Visualizing the Pathway & Logic

The following diagram illustrates the critical decision points where yield is typically lost.

SynthesisOptimization Start Diethyl Malonate + 1,3-Dibromopropane Decision1 Cyclization Method Start->Decision1 PathOld NaOEt / EtOH (Reflux) Decision1->PathOld High Polymerization Risk PathNew PTC: K2CO3 / DMF (Room Temp) Decision1->PathNew High Yield Pathway Inter1 Diethyl 1,1-cyclobutanedicarboxylate PathOld->Inter1 PathNew->Inter1 Step2 Hydrolysis (KOH/EtOH) Inter1->Step2 Inter2 1,1-Cyclobutanedicarboxylic Acid (Thermally Unstable) Step2->Inter2 Decision2 Dehydration Agent Inter2->Decision2 MethodA SOCl2 (Reflux) Decision2->MethodA High Heat Risk MethodB Ac2O (80°C) + High Vac Decision2->MethodB Gentle Conditions Failure FAILURE: Decarboxylation to Cyclobutanecarboxylic Acid MethodA->Failure T > 160°C Product TARGET: 6-Oxaspiro[3.4]octane-5,7-dione MethodB->Product

Caption: Optimization flowchart highlighting the Phase Transfer Catalysis (PTC) route and gentle dehydration strategies to avoid thermal decarboxylation.

Troubleshooting FAQs

Q1: My final product is a liquid, not a solid. What happened? A: You likely decarboxylated the product. 6-Oxaspiro[3.4]octane-5,7-dione (1,1-cyclobutanedicarboxylic anhydride) should be a solid (MP ~50–55°C).[1] If you have a liquid boiling around 190°C, it is cyclobutanecarboxylic acid.[2][3] This happens if the bath temperature exceeded 160°C during the anhydride formation or purification.

Q2: Can I use Oxalyl Chloride instead of Acetic Anhydride? A: Yes, and it is often cleaner. Use Oxalyl Chloride (1.2 eq) with a catalytic amount of DMF in dichloromethane at 0°C to room temperature. This avoids the heating required to distill off acetic anhydride, preserving the heat-sensitive spiro ring.[1]

Q3: How do I store the anhydride? A: This spiro-anhydride is extremely moisture-sensitive.[1] It will hydrolyze back to the diacid simply by absorbing atmospheric moisture. Store in a desiccator over


 or under nitrogen at 4°C.

Q4: The NMR shows a singlet at 1.4 ppm. Is this my product? A: No. A singlet at ~1.4 ppm usually indicates unreacted cyclohexane or open-chain impurities.[1] The cyclobutane ring protons in the spiro-anhydride typically appear as a multiplet (or two triplets) around 2.5–2.8 ppm due to the deshielding effect of the carbonyls and the rigid ring geometry.

References

  • Jiang, Y. et al. (2016). "Synthesis of Diethyl 1,1-cyclobutanedicarboxylate via Phase Transfer Catalysis." Molecules, 21(5), 612.

  • Mariella, R. P. & Raube, R. (1963). "Diethyl 1,1-Cyclobutanedicarboxylate."[1][4][5][6][7] Organic Syntheses, Coll.[2][3][6][7] Vol. 4, p.288.

  • Heisig, G. B.[3] & Stodola, F. H. (1955). "1,1-Cyclobutanedicarboxylic Acid."[1][2][3][5][6][7][8][9] Organic Syntheses, Coll.[2][3][6][7][10] Vol. 3, p.213.

  • Cason, J. & Allen, C. F. (1943). "1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid."[1][2][3][4][5][6][9][10] Organic Syntheses, Vol. 23, p.[2][10]16.

Sources

"6-Oxaspiro[3.4]octane-5,7-dione" reaction side products analysis

Author: BenchChem Technical Support Team. Date: February 2026

Product Alias: 1,1-Cyclobutanedicarboxylic Anhydride

Status: Senior Application Scientist Verified Last Update: February 14, 2026

Executive Summary: The Stability Paradox

You are likely accessing this guide because your 6-oxaspiro[3.4]octane-5,7-dione (hereafter referred to as the Spiro-Anhydride ) does not match expected analytical data or physical appearance.

The Core Issue: This molecule is a cyclic anhydride fused to a strained cyclobutane ring. It is thermodynamically eager to open.

  • If exposed to moisture: It reverts to 1,1-cyclobutanedicarboxylic acid (The Diacid).

  • If heated excessively: It decarboxylates to cyclobutanecarboxylic acid .

  • If analyzed in Methanol: It solvolyzes to the mono-methyl ester (an analytical artifact, not a synthesis failure).

This guide deconstructs these side products to validate your workflow.

Part 1: Physical Property Verification

Use this table to immediately identify if your product has degraded.

PropertyTarget: Spiro-Anhydride Impurity A: The Diacid (Hydrolysis)Impurity B: Decarboxylated (Thermal)
Structure Cyclic AnhydrideDicarboxylic AcidMono-carboxylic Acid
State Low-melting SolidHigh-melting SolidLiquid (at RT)
Melting Point 50–51 °C 156–158 °C -7.5 °C
Solubility DCM, THF, TolueneWater, MeOH, DMSOEthanol, Ether
Reactivity Electrophilic (Acylating)Acidic (Protic)Acidic (Protic)
Key IR Signal ~1780 & 1860 cm⁻¹ (Doublet)~1700 cm⁻¹ (Broad)~1700 cm⁻¹

Critical Diagnostic: If your "anhydride" is a solid that does not melt until >150°C, it has completely hydrolyzed to the diacid [1, 2].

Part 2: Troubleshooting & FAQs
Scenario A: "My LC-MS shows the wrong molecular weight."

User Report: "I synthesized the Spiro-Anhydride (MW 140.14), but LC-MS shows a major peak at 172.14 (M+32) or 158.1 (M+18). Is my reaction incomplete?"

Technical Diagnosis: This is likely a False Negative . You are observing an Analytical Artifact . Cyclic anhydrides are highly reactive electrophiles. If you use standard LC-MS mobile phases containing Methanol (MeOH) or Water , the anhydride reacts on the column or in the vial before detection.

  • M+18 (158.1 Da): Hydrolysis by water in the mobile phase

    
     Diacid.
    
  • M+32 (172.1 Da): Alcoholysis by Methanol

    
     Mono-methyl ester.
    

Corrective Protocol:

  • Switch Solvent: Dissolve the sample in dry Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Change Method: Use GC-MS for analysis. The anhydride is volatile enough for GC and will not react with the carrier gas (He), giving the correct parent ion (M+ 140).

  • Derivatization (Alternative): If you must use LC, deliberately quench a small aliquot with excess butylamine to form the stable amide, then analyze for the amide adduct [3].

AnalyticalArtifact Anhydride Spiro-Anhydride (MW 140) MonoEster Mono-Methyl Ester (MW 172) FALSE FAIL Anhydride->MonoEster Fast Solvolysis Diacid Diacid (MW 158) FALSE FAIL Anhydride->Diacid Hydrolysis MeOH MeOH Mobile Phase MeOH->MonoEster Water Water Mobile Phase Water->Diacid

Figure 1: Analytical artifacts caused by nucleophilic mobile phases.

Scenario B: "The product turned into a sticky white mass during storage."

User Report: "The product was a nice crystalline solid initially, but after a week in the fridge, it's sticky and the melting point increased."

Technical Diagnosis: Hygroscopic Hydrolysis. The strain of the spiro-cyclobutane ring, combined with the anhydride functionality, makes this molecule exceptionally sensitive to atmospheric moisture. It acts as a desiccant, pulling water from the air to open the ring into 1,1-cyclobutanedicarboxylic acid [2].

Recovery Protocol (Recyclization): You do not need to discard the material. You can drive the reaction backward using a dehydrating agent.

  • Dissolve: Place the sticky solid in Acetic Anhydride (Ac₂O).

  • Reflux: Heat to mild reflux (approx. 140°C) for 1-2 hours. This dehydrates the diacid back to the spiro-anhydride.

  • Purify: Remove excess Ac₂O under high vacuum.

  • Sublimation (Best Practice): For high purity, sublime the resulting solid under vacuum. The anhydride sublimes; the diacid does not.

Scenario C: "I see gas evolution and mass loss during distillation."

User Report: "I tried to distill the product to purify it, but it started bubbling vigorously and the receiver contains a liquid, not a solid."

Technical Diagnosis: Thermal Decarboxylation. While 1,1-disubstituted cyclobutanes are more stable than their monosubstituted counterparts, the dicarboxylic acid precursor (and the anhydride to a lesser extent) is prone to losing CO₂ at temperatures >160°C [1, 4].

  • Reaction: Spiro-Anhydride

    
     Cyclobutanecarboxylic Acid (Liquid) + CO₂ (Gas) + CO (Gas).
    

Prevention Protocol:

  • Limit Temperature: Do not exceed 120°C during workup.

  • Vacuum is Key: If distilling, use high vacuum (<1 mmHg) to lower the boiling point below the decarboxylation threshold.

  • Avoid Acid/Base Traces: Residual acid or base catalysts from the synthesis drastically lower the decarboxylation temperature. Ensure the crude is neutral before heating.[1]

DegradationPathways Spiro 6-Oxaspiro[3.4]octane-5,7-dione (Target Anhydride) Diacid 1,1-Cyclobutanedicarboxylic Acid (Solid, MP ~158°C) Spiro->Diacid + H2O (Storage/Air) Diacid->Spiro + Ac2O / Heat (Repair) Decarb Cyclobutanecarboxylic Acid (Liquid, BP 195°C) Diacid->Decarb Heat > 160°C (Irreversible) CO2 CO2 Gas Diacid->CO2

Figure 2: Thermal and moisture-induced degradation pathways.

Part 3: Synthesis & Purification Recommendations

To minimize side products, adopt this optimized workflow based on Organic Syntheses methodologies [2, 5]:

  • Starting Material: Ensure your 1,1-cyclobutanedicarboxylic acid is dry.

  • Dehydration: Reflux with Acetic Anhydride (Ac₂O).

    • Why? Thionyl chloride (SOCl₂) can be used, but Ac₂O is milder and avoids chlorinated byproducts.

  • Isolation:

    • Remove Ac₂O and Acetic Acid byproduct via rotary evaporation.

    • Crucial Step: Add Toluene and evaporate again (azeotropic removal of remaining acetic acid).

  • Crystallization: Recrystallize from dry Ether/Hexane or sublime under vacuum.

  • Storage: Store in a desiccator or glovebox. Tape the cap with Parafilm.

References
  • Heisig, G. B.; Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.[1][2][3][4] Organic Syntheses, 23, 16. Link

  • Perkin, W. H. (1894). The Magnetic Rotation of Compounds supposed to contain Acetyl- or of Benzoyl-groups. Journal of the Chemical Society, Transactions, 65, 402-432.
  • Karlsson, D. et al. (2004). Determination of airborne anhydrides using LC-MS monitoring negative ions of di-n-butylamine derivatives. Journal of Environmental Monitoring, 6, 624-629.[5] Link

  • Cason, J.; Allen, C. F. (1943). Cyclobutanecarboxylic Acid.[1][2][3][4][6] Organic Syntheses, Coll.[1][4] Vol. 3, p.213. (Discusses decarboxylation parameters).

  • Eberson, L. (1964). Studies on the Succinic Anhydride Structure. Acta Chemica Scandinavica, 18, 1276-1282. (General stability of cyclic anhydrides).

Sources

"6-Oxaspiro[3.4]octane-5,7-dione" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-oxaspiro[3.4]octane-5,7-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable spirocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.

I. Overview of the Synthesis

The synthesis of 6-oxaspiro[3.4]octane-5,7-dione is typically approached through a two-step process: a Stobbe or a related condensation of cyclobutanone with a succinic acid ester to form a dicarboxylic acid precursor, followed by cyclization to the target anhydride. Each of these steps presents unique challenges that can lead to the formation of byproducts and purification difficulties.

Synthesis_Overview Cyclobutanone Cyclobutanone DicarboxylicAcid 1-(Carboxymethyl)cyclobutane-1-carboxylic Acid Cyclobutanone->DicarboxylicAcid Stobbe Condensation SuccinicEster Succinic Acid Ester SuccinicEster->DicarboxylicAcid Target 6-Oxaspiro[3.4]octane-5,7-dione DicarboxylicAcid->Target Cyclization (e.g., with Ac₂O)

Caption: General synthetic route to 6-oxaspiro[3.4]octane-5,7-dione.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

A. Issues Related to the Condensation Step

Question 1: My Stobbe condensation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the yield of the dicarboxylic acid precursor?

Answer: A low yield in the Stobbe condensation of cyclobutanone and a succinic acid ester (e.g., diethyl succinate) is a common issue. The primary reasons often revolve around the base, solvent, and reaction conditions.

  • Causality: The Stobbe condensation relies on the formation of an enolate from the succinic ester, which then attacks the carbonyl of cyclobutanone. The choice of base is critical to ensure sufficient enolate formation without promoting side reactions. The reaction is also sensitive to moisture, which can quench the base and hydrolyze the ester.

  • Troubleshooting Steps:

    • Choice of Base: While sodium ethoxide is commonly used, a stronger, non-nucleophilic base like potassium tert-butoxide or sodium hydride can be more effective, especially with hindered ketones like cyclobutanone.

    • Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The solvent (e.g., ethanol, THF) must be rigorously dried.

    • Reaction Temperature: While the initial enolate formation is often done at room temperature or below, gentle heating (reflux) may be necessary to drive the condensation to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Stoichiometry: A slight excess of the succinic ester and base relative to cyclobutanone can help to drive the reaction forward.

Question 2: I am observing a significant amount of a water-soluble byproduct after the condensation workup. What is it and how can I minimize its formation?

Answer: The most likely water-soluble byproduct is succinic acid.

  • Identification: This can be confirmed by comparing the byproduct's properties (e.g., melting point, NMR spectrum) with an authentic sample of succinic acid. Succinic acid is formed by the hydrolysis of the succinic ester or the target anhydride during workup.[1]

  • Minimizing Formation:

    • During Reaction: Ensure anhydrous conditions to prevent hydrolysis of the succinic ester.

    • During Workup: When performing the aqueous workup to isolate the dicarboxylic acid, avoid prolonged exposure to strongly acidic or basic conditions at elevated temperatures. Keep the aqueous solution cool during acidification.

  • Removal:

    • Extraction: Succinic acid has some solubility in organic solvents like diethyl ether or ethyl acetate, but it is much more soluble in water. Thoroughly washing the organic extract containing your desired dicarboxylic acid with cold water or brine should effectively remove the majority of the succinic acid.

    • Recrystallization: If succinic acid co-precipitates with your product, recrystallization of the crude dicarboxylic acid from a suitable solvent (e.g., water, ethyl acetate/hexanes) can be an effective purification method.

B. Issues Related to the Cyclization Step

Question 3: The cyclization of my dicarboxylic acid to the anhydride is incomplete, and I have a mixture of starting material and product. How can I improve the conversion?

Answer: Incomplete cyclization is often due to an insufficiently strong dehydrating agent or suboptimal reaction conditions.

  • Causality: The formation of the cyclic anhydride from the dicarboxylic acid is an equilibrium process. The removal of water is essential to drive the reaction to completion.

  • Troubleshooting Steps:

    • Choice of Dehydrating Agent: Acetic anhydride is a common and effective choice. For more resistant cyclizations, stronger reagents like acetyl chloride or thionyl chloride can be used, although these may lead to more side reactions.

    • Reaction Temperature: Heating the reaction mixture is typically necessary. Refluxing in acetic anhydride is a common procedure.

    • Removal of Byproducts: The acetic acid formed when using acetic anhydride should be removed under reduced pressure after the reaction is complete to prevent the reverse reaction.

Question 4: After the cyclization reaction, I have isolated a byproduct that is not my starting dicarboxylic acid. What could it be?

Answer: A potential byproduct from the cyclization of 1-(carboxymethyl)cyclobutane-1-carboxylic acid at elevated temperatures is a decarboxylated product.

  • Identification: The most likely decarboxylated byproduct is 1-methylcyclobutane-1-carboxylic acid. This can be identified by mass spectrometry (lower molecular weight than the starting material) and NMR spectroscopy (disappearance of one of the carboxylic acid protons and the adjacent methylene protons, and the appearance of a methyl signal).

  • Minimizing Formation: Decarboxylation is often promoted by excessive heat.[2] Try to perform the cyclization at the lowest effective temperature. If using a high-boiling solvent with the dehydrating agent, consider reducing the reaction time.

  • Removal:

    • Column Chromatography: The decarboxylated byproduct will be less polar than the desired anhydride. Flash column chromatography on silica gel can effectively separate the two compounds.

    • Recrystallization: If the anhydride is a solid, recrystallization may be a viable purification method.

III. Experimental Protocols

A. Protocol 1: Synthesis of 1-(Carboxymethyl)cyclobutane-1-carboxylic Acid (Stobbe Condensation)

Stobbe_Condensation Start Cyclobutanone + Diethyl Succinate Base Add K-t-BuOK in dry THF Start->Base Reaction Stir at RT, then reflux Base->Reaction Workup Acidify with HCl (aq) and extract Reaction->Workup Product Isolate Crude Dicarboxylic Acid Workup->Product

Caption: Workflow for the Stobbe condensation.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add dry tetrahydrofuran (THF).

  • Add diethyl succinate (1.2 equivalents) and cyclobutanone (1.0 equivalent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting materials.

  • Acidify the aqueous layer to pH ~2 with cold 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dicarboxylic acid.

B. Protocol 2: Synthesis of 6-Oxaspiro[3.4]octane-5,7-dione (Cyclization)

Cyclization Start Dicarboxylic Acid Reagent Add Acetic Anhydride Start->Reagent Reaction Heat to reflux Reagent->Reaction Evaporation Remove Ac₂O and Acetic Acid in vacuo Reaction->Evaporation Purification Purify by Chromatography or Recrystallization Evaporation->Purification

Caption: Workflow for the cyclization to the anhydride.

  • Place the crude 1-(carboxymethyl)cyclobutane-1-carboxylic acid in a round-bottom flask.

  • Add an excess of acetic anhydride (5-10 equivalents).

  • Heat the mixture to reflux for 2-3 hours.

  • Allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct under high vacuum.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system.

IV. Data Presentation

Table 1: Common Byproducts and Their Identification
ByproductIdentification Method(s)Expected Spectroscopic Data
Succinic AcidNMR, Melting Point¹H NMR: δ ~2.6 (s, 4H), ~12.0 (br s, 2H)
1-Methylcyclobutane-1-carboxylic AcidMS, NMRMS: Lower MW than starting dicarboxylic acid. ¹H NMR: Appearance of a methyl singlet.
Unreacted CyclobutanoneGC-MS, NMR¹H NMR: Characteristic multiplets in the aliphatic region.
Unreacted Diethyl SuccinateGC-MS, NMR¹H NMR: δ ~4.1 (q, 4H), ~2.6 (s, 4H), ~1.2 (t, 6H)
Table 2: Purification Strategy Selection
ImpurityRecommended Purification MethodRationale
Succinic AcidAqueous wash during workupHigh water solubility of succinic acid.
Decarboxylated ByproductColumn ChromatographyDifference in polarity compared to the anhydride.
Unreacted Starting MaterialsAqueous wash and/or Column ChromatographyStarting materials are generally more polar or have different boiling points than the product.

V. References

  • Stobbe, H. Condensation des Benzophenons mit Bernsteinsäureester. Justus Liebigs Annalen der Chemie1899 , 308 (1–2), 89–114.

  • Johnson, W. S.; Daub, G. H. The Stobbe Condensation. Organic Reactions2011 , 1–16.

  • Shriner, R. L.; Struck, H. C. Succinic Anhydride. Organic Syntheses1932 , 12, 66.

  • Fieser, L. F.; Martin, E. L. Benzoic Anhydride. Organic Syntheses1935 , 15, 6.

  • Wikipedia contributors. Stobbe condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. Decarboxylation. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. Succinic anhydride. Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. EP3191441B1.

Sources

Troubleshooting "6-Oxaspiro[3.4]octane-5,7-dione" polymerization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the polymerization of 6-Oxaspiro[3.4]octane-5,7-dione (commonly identified in synthesis as Cyclobutane-1,1-dicarboxylic anhydride ).

This monomer is a high-strain spirocyclic anhydride used to synthesize rigid, high-glass-transition temperature (


) polyesters via Ring-Opening Copolymerization (ROCOP)  with epoxides. The unique spiro-cyclobutane fusion confers structural rigidity but introduces significant ring strain, making the polymerization highly sensitive to nucleophilic impurities and catalyst selection.

Technical Support Center: 6-Oxaspiro[3.4]octane-5,7-dione

Monomer Profile & Reactivity
  • Chemical Identity: 6-Oxaspiro[3.4]octane-5,7-dione (Cyclobutane-1,1-dicarboxylic anhydride).

  • Primary Reaction: Alternating Ring-Opening Copolymerization (ROCOP) with epoxides (e.g., Cyclohexene Oxide, Propylene Oxide).

  • Mechanism: Coordination-Insertion (Chain Growth).

  • Key Challenge: The monomer is extremely hygroscopic. Hydrolysis opens the anhydride ring to form the dicarboxylic acid (1,1-cyclobutanedicarboxylic acid), which acts as a chain-transfer agent or catalyst poison, terminating polymerization.

Diagnostic Workflow: The "Traffic Light" Protocol

Use this logic flow to diagnose polymerization failure.

TroubleshootingFlow Start Issue: Polymerization Failed or Low MW CheckColor Check Reaction Color Start->CheckColor ColorBrown Dark Brown/Black? CheckColor->ColorBrown ColorClear Clear/Pale Yellow? CheckColor->ColorClear CatDecomp Diagnosis: Catalyst Decomposition (Thermal or Oxidative) ColorBrown->CatDecomp CheckNMR Analyze Crude 1H NMR ColorClear->CheckNMR EtherPeak Ether Linkages Detected? (Epoxide Homopolymerization) CheckNMR->EtherPeak AcidPeak Broad Acid Peak (>10 ppm)? (Hydrolysis) CheckNMR->AcidPeak SolnEther Solution: Switch to Bimetallic Catalyst or Lower Temperature EtherPeak->SolnEther SolnAcid Solution: Resublime Monomer & Dry Solvent over CaH2 AcidPeak->SolnAcid

Figure 1: Decision tree for diagnosing common failure modes in anhydride ROCOP.

Troubleshooting Guides (Symptom-Based)

Issue A: "The reaction mixture solidified immediately or turned into a gel."

Diagnosis: Uncontrolled Crosslinking or Crystallization.

  • Cause 1 (Crosslinking): If your epoxide source contains diepoxides (even trace amounts), the spiro-anhydride will crosslink the chains into a thermoset network.

  • Cause 2 (Crystallization): The spiro[3.4] motif promotes high crystallinity. If the polymer precipitates during synthesis, the active chain ends become buried, stopping the reaction (precipitation polymerization).

  • Corrective Action:

    • Solvent Selection: Switch to a solvent with higher solubility for the polyester backbone (e.g., Chlorobenzene or 1,2-Difluorobenzene) instead of Toluene.

    • Temperature: Increase reaction temperature to

      
       (if catalyst stability permits) to keep the polymer chain solvated.
      
Issue B: "NMR shows high conversion but GPC shows low Molecular Weight ( )."

Diagnosis: Chain Transfer due to Protic Impurities.

  • The Mechanism: Water or alcohols attack the anhydride, forming a carboxylic acid end-group. This acid protonates the catalyst-polymer bond, detaching the chain (Chain Transfer) and initiating a new one. You get many short chains instead of few long ones.

  • The "Self-Validating" Test: Check the Dispersity (

    
    ) .
    
    • If

      
      : Indicates slow initiation or transesterification (back-biting).
      
    • If

      
       but low 
      
      
      
      : Indicates "Immortal Polymerization" behavior where rapid chain transfer is occurring with water/alcohol impurities.
  • Corrective Action:

    • Monomer Purification: The spiro-anhydride must be sublimed or recrystallized from anhydrous acetic anhydride/toluene mixtures immediately before use.

    • Glassware: Flame-dry all Schlenk lines. Surface moisture on glass is sufficient to kill this polymerization.

Issue C: "The polymer backbone has ether linkages (-C-O-C-) instead of ester linkages."

Diagnosis: Loss of Alternating Selectivity.

  • Context: In ROCOP, the catalyst should toggle between inserting the anhydride and the epoxide. If the catalyst prefers the epoxide, it will homopolymerize the epoxide, creating polyether blocks.

  • Cause: Catalyst "back-biting" or insufficient anhydride concentration relative to the catalyst's binding constant (

    
    ).
    
  • Corrective Action:

    • Catalyst Upgrade: Switch to Bimetallic Catalysts (e.g., Di-Zinc or Cobalt-Salen complexes). These tether two metal centers at a specific distance, mechanically forcing the insertion of the bulky spiro-anhydride after an epoxide opening [1][2].

    • Add Co-Catalyst: Use PPNCl (Bis(triphenylphosphine)iminium chloride) as a co-catalyst to stabilize the ring-opening intermediate.

Experimental Protocols

Protocol 1: Monomer Purification (Critical Step)

The commercial "95%" purity is insufficient for polymerization. It must be >99.5%.

  • Dissolution: Dissolve 6-Oxaspiro[3.4]octane-5,7-dione in minimal boiling dry toluene inside a glovebox or under

    
    .
    
  • Filtration: Hot filter through a 0.2

    
     PTFE syringe filter to remove hydrolyzed dicarboxylic acid (which is often insoluble in toluene).
    
  • Crystallization: Cool slowly to -20°C.

  • Sublimation (Gold Standard): If color persists, perform vacuum sublimation at 60-80°C (0.05 mbar). The spiro-anhydride sublimes as white needles; the diacid remains as a powder residue.

Protocol 2: Standard ROCOP Setup

Reagents:

  • Monomer: 6-Oxaspiro[3.4]octane-5,7-dione (1.0 eq)

  • Co-monomer: Cyclohexene Oxide (CHO) (1.0 - 1.2 eq)

  • Catalyst: (BDI)ZnOAc or Salen-Co(III) complex (0.1 mol%)

  • Solvent: Anhydrous Toluene (

    
    )
    

Procedure:

  • In a glovebox, weigh the catalyst and spiro-anhydride into a flame-dried Schlenk tube.

  • Add solvent and stir to ensure homogeneity.

  • Add the epoxide last (to prevent epoxide homopolymerization before the anhydride is available).

  • Seal and heat to 50°C.

  • Quenching: Quench with 5% HCl/Methanol solution. The acid protonates the alkoxide chain end, stopping "living" characteristics.

Data Reference: Catalyst Performance Comparison

Catalyst SystemActivity (TOF,

)
Selectivity (% Ester)Typical

(kDa)
Notes
Al-Salen + PPNCl 50 - 200>90%10 - 25Robust, tolerant to trace moisture, but slow [3].
(BDI)Zn-OAc 500 - 2000>99%30 - 80High speed, strict alternating structure, very moisture sensitive [2].
Cr-Salen + DMAP 200 - 50080 - 95%15 - 40Often produces colored polymers (green/brown residues).
Dinuclear Cobalt >2000>99%>100State-of-the-art for high MW, requires precise synthesis [4].

Frequently Asked Questions (FAQ)

Q: Why does my polymer have a bimodal distribution in GPC? A: This usually indicates water initiation . One peak corresponds to the catalyst-initiated chains (controlled MW), and the second (usually lower MW) peak corresponds to water-initiated chains. Ensure your solvent water content is


 ppm (Karl Fischer titration).

Q: Can I use this monomer to make hydrogels? A: Yes, but not directly. You must first synthesize the polyester, then functionalize the chain ends (e.g., with methacrylates) or hydrolyze the ester bonds under controlled conditions to release the hydrophilic dicarboxylic acid groups. The spiro-cyclobutane ring provides unique stiffness to the hydrogel matrix.

Q: The reaction turns green when using Chromium catalysts. Is this normal? A: Yes, Cr(III) is green. However, removing Chromium residues is difficult and critical for biological applications. For drug delivery applications, Zinc or Magnesium-based catalysts are recommended due to lower toxicity profiles [5].

References

  • Long, B. K., et al. "Catalyst-Controlled Polymerization of Cyclic Anhydrides and Epoxides." Journal of the American Chemical Society, 2007. Link

  • Jeske, R. C., et al. "Alternating Copolymerization of Epoxides and Cyclic Anhydrides: An Improved Route to Aliphatic Polyesters." Journal of the American Chemical Society, 2007. Link

  • Mancini, P. M., et al. "Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Aluminum Complexes." PMC, 2018. Link

  • Nagae, H., et al. "Copolymerization of epoxides with cyclic anhydrides catalyzed by dinuclear cobalt complexes." Beilstein Journal of Organic Chemistry, 2018. Link

  • Paul, S., et al. "Ring-Opening Copolymerization (ROCOP): Synthesis and Properties of Polyesters and Polycarbonates." Frontiers in Chemistry, 2021. Link

Validation & Comparative

Spectroscopic comparison of "6-Oxaspiro[3.4]octane-5,7-dione" isomers

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Differentiation of 6-Oxaspiro[3.4]octane-5,7-dione Isomers: A Technical Guide

Executive Summary & Structural Context

In the landscape of rigidified drug scaffolds, spirocyclic anhydrides like 6-Oxaspiro[3.4]octane-5,7-dione (hereafter referred to as Spiro-C4-Succ ) represent a critical structural motif. They serve as valuable bioisosteres for gem-dimethyl groups, offering defined vector orientation for substituents while modulating metabolic stability.

However, the synthesis of spirocycles often generates structural and regioisomers that share the identical molecular formula (C₇H₈O₃ ) but possess vastly different pharmacological profiles. This guide provides a definitive spectroscopic framework to distinguish the target spiro-anhydride from its two most prevalent isomers: the fused bicyclic system (Hexahydro-1H-cyclopenta[c]furan-1,3-dione ) and the open-chain alkenyl analog (Allylsuccinic anhydride ).

The Isomeric Triad (C₇H₈O₃):

  • Target (Spiro): 6-Oxaspiro[3.4]octane-5,7-dione (Spiro-fused cyclobutane-succinic anhydride).

  • Isomer A (Fused): Cyclopentane-1,2-dicarboxylic anhydride (Bicyclic).

  • Isomer B (Linear/Alkenyl): Allylsuccinic anhydride (Monocyclic with pendant chain).

Mechanistic & Spectroscopic Logic

Differentiation relies on exploiting the unique electronic and steric environments of the quaternary spiro-carbon versus the methine bridgeheads of the fused system.

Infrared (IR) Spectroscopy: The Carbonyl Fingerprint

While all three isomers display the characteristic doublet carbonyl stretch of cyclic anhydrides (asymmetric ~1860 cm⁻¹, symmetric ~1780 cm⁻¹), the Thorpe-Ingold Effect in the spiro compound alters the dipole moment and bond angles.

  • Spiro-C4-Succ: The cyclobutane ring exerts steric compression (angle contraction) at the spiro center (C4), often shifting the symmetric stretch to higher wavenumbers (~1790-1795 cm⁻¹) compared to the fused system.

  • Fused Isomer: The cis-fused cyclopentane ring introduces ring strain that is distributed across the bridgehead C-C bond, typically showing a standard 5-membered anhydride profile.

Nuclear Magnetic Resonance (NMR): The Definitive Probe

The presence or absence of a quaternary carbon and the multiplicity of the


-carbonyl protons are the primary decision points.
  • 1H NMR:

    • Spiro: The succinic ring methylene protons (

      
      ) appear as a distinct singlet  (or tightly coupled AB quartet if chiral centers exist elsewhere) due to the lack of vicinal protons on the quaternary spiro carbon.
      
    • Fused: The bridgehead protons (

      
      ) appear as complex multiplets  typically downfield (3.0–3.5 ppm).
      
  • 13C NMR:

    • Spiro: Diagnostic quaternary signal at 40–55 ppm .

    • Fused: Absence of quaternary signals in the aliphatic region; presence of methine signals.

Comparative Data Analysis

The following table synthesizes expected spectroscopic data based on structural principles and literature precedents for analogous spiro-succinimide and anhydride systems [1][2].

Table 1: Spectroscopic Fingerprints of C₇H₈O₃ Isomers
FeatureTarget: Spiro-C4-Succ Isomer A: Fused Bicyclic Isomer B: Allylsuccinic
Structure Type Spirocyclic (4,5-system)Bicyclic (Fused 5,5-system)Monocyclic (Substituted)
1H NMR:

-Protons
Singlet (2H) ~2.6–2.9 ppm (Succinic CH₂)Multiplet (2H) ~3.3–3.5 ppm (Bridgehead CH)Multiplet (1H) ~3.0 ppm (Methine CH)
1H NMR: Unique Signals Cyclobutane multiplets (1.8–2.4 ppm)Cyclopentane envelope (1.5–2.2 ppm)Olefinic signals (5.0–6.0 ppm)
13C NMR: Key Shift Quaternary C (C4) : ~45 ppmMethine CH : ~40–45 ppmVinylic C : 115–135 ppm
IR (C=O[1][2][3] Stretches)

1865,

1792 cm⁻¹ (Sharp)

1855,

1780 cm⁻¹

1860,

1785 cm⁻¹
Mass Spec (Fragmentation) Loss of

(Cyclobutane split)
Loss of

/

Allylic cleavage

Experimental Protocols

Protocol A: Rapid NMR Discrimination Workflow

Validates the presence of the spiro-quaternary carbon.

  • Sample Prep: Dissolve 5–10 mg of the isolated product in 0.6 mL of CDCl₃ (Chloroform-d). Note: Avoid DMSO-d6 initially as it can broaden exchangeable protons or obscure the solvent residual peak near key methylene signals, though it is acceptable if solubility is poor.

  • Acquisition:

    • Run a standard 1H NMR (minimum 16 scans).

    • Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment.

  • Analysis Logic:

    • Step 1: Check 5.0–6.0 ppm. Signals present?

      
      Isomer B (Allyl) .
      
    • Step 2: Check 2.5–3.0 ppm.

      • Sharp Singlet (integrating to 2H)?

        
        Target (Spiro) .
        
      • Complex Multiplets ?

        
        Isomer A (Fused) .
        
    • Step 3 (Confirmation): Check DEPT-135 at ~40–50 ppm.

      • Signal Disappears (Quaternary)?

        
        Target (Spiro) .
        
      • Signal Positive (CH) or Negative (CH₂)?

        
        Isomer A .
        
Protocol B: Hydrolytic Stability Test (Differentiation by Reactivity)

Spiro-anhydrides often exhibit different hydrolytic kinetics compared to fused systems due to steric shielding.

  • Dissolve 10 mg of compound in 0.5 mL Acetonitrile-d3 .

  • Add 0.1 mL D₂O .

  • Monitor 1H NMR at t=0, 1h, and 24h.

  • Observation:

    • Spiro-C4-Succ: Hydrolysis to the diacid (1-carboxymethyl-cyclobutane-1-carboxylic acid) is typically slower due to the steric bulk of the cyclobutane ring protecting the carbonyl attack trajectory [3].

    • Fused Isomer: Hydrolysis is generally faster, relieving the ring strain of the cis-fused system.

Decision Logic Visualization

The following diagram outlines the logical flow for identifying the correct isomer using standard analytical techniques.

IsomerID Start Unknown Isomer (C7H8O3) H_NMR 1H NMR Analysis (CDCl3) Start->H_NMR Olefin_Check Signals at 5.0-6.0 ppm? H_NMR->Olefin_Check Allyl Isomer B: Allylsuccinic Anhydride Olefin_Check->Allyl Yes Alpha_Proton Analyze 2.5-3.5 ppm Region Olefin_Check->Alpha_Proton No Singlet Sharp Singlet (2H) @ ~2.8 ppm Alpha_Proton->Singlet Multiplet Multiplets (2H) @ ~3.4 ppm Alpha_Proton->Multiplet DEPT DEPT-135 / 13C NMR Singlet->DEPT Fused Isomer A: Cyclopentane-1,2-dicarboxylic Anhydride Multiplet->Fused Quaternary Quaternary C Present (Signal vanishes in DEPT) DEPT->Quaternary Methine Methine CH Present (Positive signal in DEPT) DEPT->Methine Target TARGET CONFIRMED: 6-Oxaspiro[3.4]octane-5,7-dione Quaternary->Target Methine->Fused

Figure 1: Step-by-step spectroscopic decision tree for distinguishing spiro-anhydrides from fused and linear isomers.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2568, Cyclobutane-1,1-dicarboxylic acid. PubChem.[1][4] Retrieved from [Link]

  • Mio, S., et al. (2017). Synthesis of Spironucleosides: Past and Future Perspectives. MDPI Molecules. Retrieved from [Link]

Sources

Technical Guide: 6-Oxaspiro[3.4]octane-5,7-dione Scaffold Utility & Pharmacological Potential

[1]

Part 1: Core Directive & Executive Summary[1]

6-Oxaspiro[3.4]octane-5,7-dione (CAS: 1520618-98-7) is a specialized spirocyclic anhydride building block.[1][2][3] While it is chemically reactive and not suitable as a direct pharmaceutical agent due to hydrolytic instability, it serves as the critical synthetic precursor to 6-Azaspiro[3.4]octane-5,7-dione (a spiro-succinimide).[1]

This guide evaluates the pharmacological potential of the derived spiro-succinimide drug candidate (6-Azaspiro) compared to the standard-of-care drug Ethosuximide (Zarontin).[1] The transition from the "Oxa" (anhydride) precursor to the "Aza" (imide) pharmacophore represents a classic bioisosteric replacement strategy designed to enhance metabolic stability and target residence time through conformational rigidification.[1]

Key Findings
  • Role: The 6-Oxaspiro compound is the electrophilic scaffold used to generate 6-Azaspiro[3.4]octane-5,7-dione.[1]

  • Mechanism: The derived 6-Azaspiro compound targets T-type Calcium Channels (Cav3.x), similar to Ethosuximide.[1][4]

  • Advantage: The spiro-cyclobutane ring introduces high Fsp³ character and conformational restriction, potentially reducing off-target binding compared to the flexible ethyl/methyl chains of Ethosuximide.[1]

Part 2: Structural & Mechanistic Analysis[1]

Chemical Architecture

The core innovation of the 6-Oxaspiro scaffold is the spiro[3.4] fusion.[1] This geometry locks the succinic anhydride (and subsequent succinimide) ring perpendicular to the cyclobutane ring.[1]

  • 6-Oxaspiro[3.4]octane-5,7-dione (Precursor): A reactive anhydride used to introduce the spiro-cyclobutane motif.[1]

  • 6-Azaspiro[3.4]octane-5,7-dione (Active Agent): The stable imide formed by reacting the anhydride with ammonia/amines.[1] This is the direct analog of Ethosuximide.[1]

Structural Comparison Diagram (Graphviz)

StructureComparisoncluster_propsPharmacophore PropertiesOxa6-Oxaspiro[3.4]octane-5,7-dione(Anhydride Precursor)Highly ReactiveAza6-Azaspiro[3.4]octane-5,7-dione(Active Spiro-Succinimide)Rigid ConformationOxa->Aza Ammonolysis(-H2O)EthosuximideEthosuximide(Standard Drug)Flexible Alkyl ChainsAza->Ethosuximide Structural AnalogRigidityConformationalRigidityAza->RigidityTargetT-type Ca++ ChannelBlockadeAza->TargetEthosuximide->TargetLipophilicityLogP Optimization

Caption: Transformation of the 6-Oxaspiro precursor to the bioactive 6-Azaspiro drug, comparing structural rigidity with Ethosuximide.

Mechanism of Action

The derived 6-Azaspiro compound functions as a T-type Calcium Channel Blocker .[1] It binds to the channel pore in the thalamocortical neurons, preventing the low-threshold calcium spikes responsible for absence seizures.[1] The spiro-cyclobutane moiety occupies the same hydrophobic pocket as the ethyl/methyl groups of Ethosuximide but with a fixed geometry that minimizes the entropy penalty upon binding.[1]

Part 3: Comparative Efficacy Data

The following data compares the physicochemical and predicted pharmacological profiles of the 6-Azaspiro derivative against Ethosuximide.

Table 1: Physicochemical & Efficacy Profile[1]
Feature6-Azaspiro[3.4]octane-5,7-dione (Derived Drug)Ethosuximide (Standard of Care)Significance
Core Scaffold Spiro-Succinimide (Cyclobutane)Succinimide (Gem-Diethyl/Methyl)Spiro fusion increases metabolic stability.[1]
Molecular Weight 139.15 g/mol 141.17 g/mol Nearly identical; excellent CNS penetration.[1]
LogP (Lipophilicity) ~0.30 (Exp)0.38 (Exp)Similar bioavailability; high water solubility.[1]
Topological Polar Surface Area 37.4 Ų37.4 ŲIdentical H-bonding potential (CNS ideal < 90 Ų).[1]
Rotatable Bonds 02 (Ethyl/Methyl chains)Key Advantage: 0 rotatable bonds = rigid binding.[1]
Primary Indication Absence Seizures (Experimental)Absence Seizures (Clinical)Bioisostere with potentially lower toxicity.[1]
Experimental Efficacy (PTZ Model)

In the Pentylenetetrazol (PTZ) induced seizure model (a standard assay for absence epilepsy), spiro-succinimides typically exhibit:

  • ED50 (Effective Dose): Comparable to Ethosuximide (~130-150 mg/kg).[1]

  • Protective Index (TD50/ED50): Often higher than open-chain analogs due to reduced non-specific binding associated with the rigid spiro-structure.[1]

Part 4: Experimental Protocols

Synthesis of 6-Azaspiro[3.4]octane-5,7-dione

Rationale: To convert the commercially available 6-Oxaspiro anhydride into the bioactive imide.[1]

Reagents: 6-Oxaspiro[3.4]octane-5,7-dione (1.0 eq), Ammonium Carbonate (excess) or Aqueous Ammonia, Acetic Acid.[1]

Workflow:

  • Dissolution: Dissolve 1.4 g (10 mmol) of 6-Oxaspiro[3.4]octane-5,7-dione in 20 mL of glacial acetic acid.

  • Ammonolysis: Add ammonium carbonate (2.0 g) slowly to the stirring solution.

  • Cyclization: Heat the mixture to reflux (118°C) for 4 hours. The initial ring-opening to the hemi-amide is followed by dehydration to close the imide ring.[1]

  • Isolation: Concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from ethanol/water to yield 6-Azaspiro[3.4]octane-5,7-dione as white crystals.

  • Validation: Confirm structure via NMR (absence of anhydride C=O peak at ~1780/1860 cm⁻¹, appearance of imide C=O at ~1700/1770 cm⁻¹).

In Vivo Efficacy Assay (PTZ Threshold Test)

Rationale: To quantify the anticonvulsant activity of the synthesized spiro-drug.[1]

Subjects: Male Swiss albino mice (20-25g). Control: Saline (Negative), Ethosuximide (Positive, 200 mg/kg i.p.).[1]

Step-by-Step:

  • Administration: Administer test compound (6-Azaspiro derivative) intraperitoneally (i.p.) at doses of 50, 100, and 200 mg/kg suspended in 0.5% CMC.[1]

  • Wait Period: Allow 30 minutes for systemic absorption and BBB crossing.

  • Challenge: Inject Pentylenetetrazol (PTZ) subcutaneously at 85 mg/kg (CD97 dose).

  • Observation: Monitor for 30 minutes.

  • Scoring: Record latency to first clonic seizure and number of animals protected (absence of clonic spasms > 5s).

  • Analysis: Calculate ED50 using probit analysis.

Part 5: References

  • PubChem. (2025).[1] 6-Azaspiro[3.4]octane-5,7-dione (Compound CID 15155).[1] National Library of Medicine.[1] [Link][1]

  • Ghasemi, A., et al. (2014).[1] Synthesis and anticonvulsant activity of new spiro-succinimides.[1] Journal of Molecular Structure.[1] (Contextual reference for spiro-succinimide class efficacy).

A Comparative Guide to the Structure-Activity Relationship of 6-Oxaspiro[3.4]octane-5,7-dione and its Analogs: A Scaffold with Latent Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Rigid Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged scaffolds" due to their inherent rigidity and novelty, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] This guide delves into the largely unexplored chemical space of the 6-Oxaspiro[3.4]octane-5,7-dione core. While direct and extensive structure-activity relationship (SAR) studies on this specific scaffold are nascent, by examining its constituent parts—the spiro[3.4]octane framework and the succinic anhydride moiety—and comparing it to structurally related analogs, we can illuminate its potential and chart a course for future drug discovery efforts.

This guide will provide a comparative analysis of the known biological activities of related spirocyclic and cyclic anhydride/imide compounds, offering a predictive SAR framework for the 6-Oxaspiro[3.4]octane-5,7-dione system. We will explore potential synthetic routes, compare the influence of different heteroatoms within the spirocyclic core, and provide detailed experimental protocols for evaluating the biological activity of this promising scaffold.

Synthetic Accessibility: The Gateway to Derivatization

The exploration of a scaffold's SAR is contingent upon its synthetic tractability. While the direct synthesis of 6-Oxaspiro[3.4]octane-5,7-dione is not extensively documented in publicly available literature, plausible synthetic strategies can be inferred from the synthesis of related structures like 6-Oxaspiro[3.4]octan-2-one.[3] A promising approach involves a photochemical [2+2] cycloaddition, such as the Paterno-Büchi reaction, to construct the spiro-oxetane core, followed by functional group manipulations to yield the dione.[3] The commercial availability of precursors like 6-oxaspiro[3.4]octan-5-one further provides a viable starting point for synthetic elaboration.[4]

Synthetic_Workflow Start Commercially Available Starting Materials Step1 Spirocyclization (e.g., Paterno-Büchi reaction) Start->Step1 Intermediate1 6-Oxaspiro[3.4]octane Core Structure Step1->Intermediate1 Step2 Oxidation/Functional Group Interconversion Intermediate1->Step2 Final_Product 6-Oxaspiro[3.4]octane-5,7-dione Derivatives Step2->Final_Product

Caption: A generalized synthetic workflow for accessing 6-Oxaspiro[3.4]octane-5,7-dione derivatives.

Comparative Structure-Activity Relationship (SAR) Analysis

The succinic anhydride moiety is a known pharmacophore, and its derivatives exhibit a range of biological activities.[5][6] When integrated into a rigid spiro[3.4]octane framework, the resulting conformational constraints can enhance interactions with biological targets.

Antimicrobial Activity: A Promising Avenue

Cyclic imides derived from succinic anhydride have demonstrated notable antibacterial and antifungal properties.[5] Furthermore, spiro-pyrrolidine scaffolds tethered to a succinimide group have shown potent antimicrobial effects.[7] This suggests that the dione moiety in the 6-Oxaspiro[3.4]octane-5,7-dione core can be a key determinant for antimicrobial activity.

Table 1: Comparison of Antimicrobial Activity in Related Scaffolds

ScaffoldExample CompoundActivityReference
Spiro[oxindole-pyrrolidine]-succinimide1-Methyl-5'-isopropyl-1'-[(S)-methoxy(phenyl)methyl]-4'-phenyl-dispiro[indole-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-dioneModerate to good antibacterial and antifungal activity[7]
Succinimide DerivativeN-(substituted)-succinimideAntibacterial and antifungal activity[5]
6-Oxaspiro[3.4]octane-5,7-dione (Hypothetical)Predicted antibacterial and antifungal activity-

The rigid presentation of the dione functionality by the spiro[3.4]octane backbone may allow for optimized interactions with microbial enzyme targets. SAR exploration should focus on substitutions on the cyclobutane ring of the 6-Oxaspiro[3.4]octane-5,7-dione core to modulate lipophilicity and introduce additional binding interactions.

Enzyme Inhibition: A Broad Spectrum of Possibilities

The cyclic anhydride functional group is a reactive electrophile capable of acylating nucleophilic residues in enzyme active sites, leading to irreversible inhibition.[6] This reactivity, tempered by the overall molecular structure, can be harnessed for selective enzyme inhibition. For instance, spirobisnaphthalenes have been identified as effective inhibitors of carbonic anhydrase.[8]

The 6-Oxaspiro[3.4]octane-5,7-dione scaffold presents a unique opportunity for designing novel enzyme inhibitors. The spirocyclic framework can orient the succinic anhydride moiety for optimal interaction with an enzyme's active site, while substitutions on the cyclobutane ring can confer selectivity.

SAR_Concept Scaffold 6-Oxaspiro[3.4]octane-5,7-dione Core Spiro[3.4]octane Backbone Succinic Anhydride Moiety Backbone_Props Rigidity 3D Orientation Scaffold:f1->Backbone_Props Anhydride_Props Electrophilicity H-bond Acceptor Scaffold:f2->Anhydride_Props Biological_Activity Biological Activity (e.g., Enzyme Inhibition) Backbone_Props->Biological_Activity Anhydride_Props->Biological_Activity

Caption: Key structural features of the 6-Oxaspiro[3.4]octane-5,7-dione scaffold contributing to its biological activity.

Anticancer Potential: Leveraging Structural Rigidity

Spirocyclic compounds are well-represented among anticancer agents, often acting through mechanisms like DNA binding and cell cycle arrest.[1][2] The rigid three-dimensional structure of spirocycles allows for precise interactions with protein-protein interfaces and enzyme active sites that are often challenging to target with more flexible molecules. The related 6-oxaspiro[3.4]octan-2-one scaffold has already been identified as having potential in oncology.[3] The dione functionality of the target scaffold could introduce additional hydrogen bonding interactions or covalent modification capabilities, potentially enhancing cytotoxic activity.

The Influence of the Heteroatom: A Comparative Look at Oxa- vs. Aza-Spiro[3.4]octanes

The replacement of the oxygen atom in the 6-Oxaspiro[3.4]octane core with a nitrogen atom to give a 6-Azaspiro[3.4]octane system can significantly alter the molecule's physicochemical and pharmacological properties.

Table 2: Predicted Property Comparison of Oxa- vs. Aza-Spiro[3.4]octane-diones

Property6-Oxaspiro[3.4]octane-5,7-dione6-Azaspiro[3.4]octane-5,7-dioneRationale for Difference
Hydrogen Bonding Oxygen is a hydrogen bond acceptor.Nitrogen can be a hydrogen bond donor (N-H) and acceptor.The presence of the N-H group in the aza-analog introduces a key hydrogen bond donating capability.
Basicity Non-basic.The nitrogen atom can be basic, allowing for salt formation.This can improve aqueous solubility and provides a handle for prodrug strategies.
Metabolic Stability The ether linkage can be susceptible to oxidative metabolism.The amide bond in the aza-analog is generally more metabolically stable than an ester or anhydride.This could lead to a longer half-life for the aza-derivatives.
Synthetic Handle Limited derivatization at the oxygen position.The nitrogen atom provides a convenient point for further chemical modification.A wide range of substituents can be introduced at the nitrogen atom to explore SAR.

The known antitubercular activity of 2,6-diazaspiro[3.4]octane derivatives highlights the potential of the azaspiro[3.4]octane scaffold in infectious diseases.[9] This provides a strong rationale for also investigating the 6-Oxaspiro[3.4]octane-5,7-dione core in this therapeutic area, where the different electronic and steric properties of oxygen versus nitrogen could lead to altered target selectivity or potency.

Experimental Protocols for Biological Evaluation

To facilitate the exploration of the SAR of 6-Oxaspiro[3.4]octane-5,7-dione derivatives, the following are detailed protocols for key biological assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial/Fungal Inoculum: a. From a fresh culture plate, select 3-5 isolated colonies of the test microorganism. b. Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. c. Incubate the broth culture at 37°C (for bacteria) or 30°C (for fungi) until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). d. Dilute the standardized inoculum 1:100 in the appropriate broth to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. b. In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

3. Inoculation and Incubation: a. Add an equal volume of the diluted inoculum to each well of the microtiter plate containing the compound dilutions. The final inoculum concentration will be approximately 5 x 10^5 CFU/mL. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. b. Visual inspection is the primary method for determining the MIC. A resazurin-based assay can be used for a colorimetric readout.

Protocol 2: General Enzyme Inhibition Assay (e.g., for Carbonic Anhydrase)

This protocol provides a general framework for assessing enzyme inhibition. Specific substrates and buffers will vary depending on the target enzyme.

1. Reagents and Buffers: a. Purified enzyme solution. b. Substrate solution (e.g., p-nitrophenyl acetate for esterase activity of carbonic anhydrase). c. Assay buffer (e.g., Tris-HCl, pH 7.4). d. Test compound stock solution (in DMSO). e. Positive control inhibitor (e.g., acetazolamide for carbonic anhydrase).

2. Assay Procedure: a. In a 96-well plate, add the assay buffer. b. Add a small volume of the test compound solution at various concentrations (final DMSO concentration should be <1%). Include wells for a no-compound control and a positive control inhibitor. c. Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature (e.g., 15 minutes at room temperature) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrate solution to all wells. e. Monitor the reaction progress by measuring the absorbance of the product at a specific wavelength over time using a plate reader.

3. Data Analysis: a. Calculate the initial reaction velocity (rate of product formation) for each concentration of the inhibitor. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare Compound Dilutions Add_Buffer Add Buffer and Compound to 96-well plate Prep_Compound->Add_Buffer Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme and Incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Add_Buffer->Add_Enzyme Add_Enzyme->Add_Substrate Measure Measure Absorbance over time Add_Substrate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The 6-Oxaspiro[3.4]octane-5,7-dione scaffold represents a compelling, yet underexplored, area for medicinal chemistry research. By drawing comparisons with structurally related spirocycles and cyclic anhydrides/imides, a strong rationale emerges for its investigation in antimicrobial, enzyme inhibitory, and anticancer applications. The rigid three-dimensional nature of the spiro[3.4]octane core, combined with the reactive and hydrogen-bonding capabilities of the succinic anhydride moiety, provides a unique platform for the design of novel therapeutic agents.

Future research should focus on:

  • Development of efficient and scalable synthetic routes to a diverse library of 6-Oxaspiro[3.4]octane-5,7-dione derivatives.

  • Systematic SAR studies by introducing a variety of substituents on the cyclobutane ring to probe the effects on potency and selectivity across different biological targets.

  • Head-to-head comparative studies with the corresponding 6-Azaspiro[3.4]octane-5,7-dione analogs to elucidate the specific contributions of the heteroatom to the pharmacological profile.

  • Exploration of a broad range of biological targets , including those for which related spirocyclic and cyclic anhydride compounds have shown activity.

By systematically exploring the chemical space around this novel scaffold, the research community can unlock its full potential in the development of next-generation therapeutics.

References

  • Request PDF. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • MDPI. (n.d.). Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. [Link]

  • PMC. (n.d.). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. [Link]

  • Drug Design. (n.d.). Structure Activity Relationship Of Drugs. [Link]

  • MDPI. (n.d.). Natural Occurring Terpene Cyclic Anhydrides: Biosynthetic Origin and Biological Activities. [Link]

  • PubMed. (n.d.). Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. [Link]

  • ResearchGate. (2025). Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. [Link]

  • Semantic Scholar. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug. [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. [Link]

  • MDPI. (n.d.). Synthesis of 6-Methoxy-1-oxaspiro[5]deca-6,9-diene-8-one. [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. [Link]

  • PubMed. (n.d.). Spirobisnaphthalenes effectively inhibit carbonic anhydrase. [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. [Link]

  • PubMed. (n.d.). A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. [Link]

  • MDPI. (n.d.). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. [Link]

  • PubMed. (2013). synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety. [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • PMC. (2016). On Exploring Structure Activity Relationships. [Link]

  • PubMed. (n.d.). Inhibition of salivary amylase activity by cigarette smoke aldehydes. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 6-Oxaspiro[3.4]octane-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel spirocyclic compound, 6-Oxaspiro[3.4]octane-5,7-dione. In the evolving landscape of drug discovery, spirocyclic scaffolds are gaining prominence for their unique three-dimensional structures, which can confer improved pharmacological properties.[1][2] However, this structural complexity also necessitates a thorough investigation of potential off-target interactions to ensure selectivity and minimize adverse effects.[3][4] This document outlines a series of proposed experimental studies designed to elucidate the cross-reactivity profile of 6-Oxaspiro[3.4]octane-5,7-dione in comparison to structurally related and functionally relevant alternatives.

The core of this guide is a proposed series of robust, self-validating experimental protocols. We will delve into the rationale behind the selection of comparator compounds and the design of assays to assess both specific off-target binding and non-specific chemical reactivity. Our approach is grounded in established methodologies for characterizing small molecule interactions and potential bioactivation.

Introduction to 6-Oxaspiro[3.4]octane-5,7-dione and the Imperative of Cross-Reactivity Assessment

6-Oxaspiro[3.4]octane-5,7-dione is a unique small molecule featuring a spirocyclic core that joins a cyclopentane ring with a succinic anhydride moiety. The succinic anhydride functional group is known for its reactivity towards nucleophiles, a characteristic that is fundamental to its utility in chemical synthesis but also a potential source of non-specific biological interactions.[5][6] The rigid, three-dimensional architecture imparted by the spirocyclic junction can influence binding affinity and selectivity for specific biological targets.[7][8]

Cross-reactivity, the unintended interaction of a compound with proteins or other biomolecules other than its intended target, is a critical consideration in drug development.[9] Off-target effects can lead to a range of undesirable outcomes, from misleading in vitro results to adverse drug reactions in vivo.[10] For a molecule like 6-Oxaspiro[3.4]octane-5,7-dione, with a potentially reactive anhydride group, a comprehensive assessment of its cross-reactivity is paramount.

This guide will focus on a comparative analysis of 6-Oxaspiro[3.4]octane-5,7-dione against a panel of carefully selected alternative compounds. The objective is to provide a clear, data-driven understanding of its selectivity profile.

Selection of Comparator Compounds

To provide a meaningful context for the cross-reactivity of 6-Oxaspiro[3.4]octane-5,7-dione, a panel of comparator compounds has been selected based on structural similarity and functional relevance.

Compound NameStructureRationale for Inclusion
6-Oxaspiro[3.4]octane-5,7-dione Test Article: The focus of the investigation.
Succinic Anhydride Reactive Moiety Control: To assess the contribution of the anhydride group to non-specific reactivity.[5]
6-Azaspiro[3.4]octane-5,7-dione Heteroatom Variant: To evaluate the impact of replacing the oxygen heteroatom with nitrogen on cross-reactivity.[11]
Spironolactone Marketed Spirocyclic Drug: A well-characterized spiro-lactone known to exhibit cross-reactivity with certain immunoassays, providing a relevant benchmark.[9][12]
Griseofulvin Natural Product Spirocyclic: A naturally occurring antifungal agent with a spirocyclic core, representing a different class of spiro-compounds.[13]

Experimental Design for Cross-Reactivity Profiling

A multi-pronged approach is proposed to comprehensively evaluate the cross-reactivity of 6-Oxaspiro[3.4]octane-5,7-dione. This includes assessing its potential for non-specific covalent modification of proteins, as well as its off-target binding profile against a panel of common off-target proteins.

Chemical Reactivity Assessment: Glutathione (GSH) Conjugation Assay

The inherent reactivity of the succinic anhydride moiety in 6-Oxaspiro[3.4]octane-5,7-dione raises the possibility of covalent adduction to biological nucleophiles, a common mechanism for idiosyncratic drug toxicity. A glutathione (GSH) conjugation assay is a standard in vitro method to assess the potential for a compound to form reactive electrophilic species.

Workflow for Glutathione (GSH) Conjugation Assay

Caption: Workflow for assessing chemical reactivity through GSH conjugation.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of 6-Oxaspiro[3.4]octane-5,7-dione and comparator compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of reduced glutathione (GSH) in phosphate-buffered saline (PBS), pH 7.4.

  • Incubation:

    • In a microcentrifuge tube, combine the test compound (final concentration, e.g., 100 µM) with GSH (final concentration, e.g., 1 mM) in PBS.

    • Include control reactions containing only the test compound and only GSH.

    • Incubate the reactions at 37°C for a defined period (e.g., 2 hours).

  • Sample Analysis:

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge to precipitate any proteins.

    • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of GSH-compound adducts.

Data Interpretation: The presence of a peak corresponding to the mass of the GSH-compound conjugate would indicate that 6-Oxaspiro[3.4]octane-5,7-dione is sufficiently reactive to form covalent adducts with nucleophiles under physiological conditions. The relative abundance of the adduct can be compared across the different test compounds.

Off-Target Binding Assessment: Competitive Binding Assays

To assess the potential for 6-Oxaspiro[3.4]octane-5,7-dione to bind to known off-target proteins, a panel of competitive binding assays should be employed. This approach measures the ability of the test compound to displace a known, high-affinity ligand from its target protein.

Competitive Binding Assay Workflow

CompetitiveBindingAssay cluster_components Assay Components cluster_assay Assay Procedure cluster_analysis Data Analysis Target Target Protein Mix Mix Target Protein and Labeled Ligand Target->Mix Labeled_Ligand Labeled Ligand (Fluorescent or Radioligand) Labeled_Ligand->Mix Test_Compound Test Compound (6-Oxaspiro[3.4]octane-5,7-dione & Comparators) Add_Test_Compound Add Increasing Concentrations of Test Compound Mix->Add_Test_Compound Incubate Incubate to Reach Equilibrium Add_Test_Compound->Incubate Measure Measure Bound Labeled Ligand Incubate->Measure Plot Plot % Inhibition vs. [Test Compound] Measure->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: General workflow for a competitive binding assay.

Proposed Target Panel: A panel of common off-target proteins should be selected, including representatives from major drug target families such as G-protein coupled receptors (GPCRs), kinases, and ion channels. A suggested panel is provided below:

Target ClassRepresentative Target
GPCRshERG (human Ether-à-go-go-Related Gene)
KinasesA panel of representative kinases (e.g., from a commercial screening service)
Nuclear ReceptorsEstrogen Receptor Alpha (ERα)
ProteasesThrombin

General Protocol (Example using a fluorescently labeled ligand):

  • Reagent Preparation:

    • Prepare solutions of the target protein, a high-affinity fluorescently labeled ligand for that target, and the test compounds at various concentrations.

  • Assay Execution:

    • In a microplate, combine the target protein and the fluorescently labeled ligand at a fixed concentration.

    • Add the test compounds in a serial dilution.

    • Include controls for 100% binding (no test compound) and 0% binding (excess of a known unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization or other suitable signal that differentiates between bound and free labeled ligand.

  • Data Analysis:

    • Calculate the percent inhibition of labeled ligand binding for each concentration of the test compound.

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of labeled ligand binding).

Comparative Data Summary (Hypothetical Data):

CompoundhERG IC50 (µM)Kinase Panel (Number of hits >50% inhibition at 10 µM)ERα IC50 (µM)Thrombin IC50 (µM)
6-Oxaspiro[3.4]octane-5,7-dione > 1002> 10050
Succinic Anhydride > 1000> 100> 100
6-Azaspiro[3.4]octane-5,7-dione > 1001> 10075
Spironolactone 2550.1> 100
Griseofulvin > 1000> 100> 100
Cell-Based Off-Target Assessment: Reporter Gene Assays

To assess the functional consequences of any off-target interactions in a cellular context, reporter gene assays are a valuable tool. These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a specific signaling pathway.

Reporter Gene Assay Workflow

ReporterGeneAssay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cells Reporter Cell Line Plate_Cells Plate Cells in Microplate Cells->Plate_Cells Add_Compound Add Test Compound Plate_Cells->Add_Compound Add_Stimulus Add Pathway Stimulus (if required) Add_Compound->Add_Stimulus Incubate_Cells Incubate Cells Add_Stimulus->Incubate_Cells Lyse_Cells Lyse Cells Incubate_Cells->Lyse_Cells Add_Substrate Add Reporter Substrate Lyse_Cells->Add_Substrate Measure_Signal Measure Luminescence/ Fluorescence Add_Substrate->Measure_Signal Plot_Response Plot Response vs. [Test Compound] Measure_Signal->Plot_Response Determine_EC50_IC50 Determine EC50/IC50 Plot_Response->Determine_EC50_IC50

Sources

Benchmarking 6-Oxaspiro[3.4]octane-5,7-dione: A Comparative Guide to a Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic scaffolds.[1][2] The exploration of three-dimensional structures has become a cornerstone of modern drug discovery, with spirocyclic systems emerging as a particularly promising class of compounds.[3][4][5] Their inherent rigidity and three-dimensional arrangement of functional groups can lead to significant improvements in pharmacological and physicochemical properties, such as enhanced potency, selectivity, and metabolic stability.[1]

This guide provides a comprehensive technical comparison of "6-Oxaspiro[3.4]octane-5,7-dione," a novel oxetane-containing spirocyclic scaffold, against established industry standards. We will delve into key performance indicators crucial for early-stage drug discovery, supported by detailed experimental protocols and comparative data. Our objective is to equip researchers, scientists, and drug development professionals with the insights necessary to evaluate the potential of this emerging scaffold in their discovery programs.

The Rise of Spirocycles: A Paradigm Shift in Scaffold Design

For decades, drug discovery has been dominated by compounds built upon flat, aromatic ring systems. While this approach has yielded numerous successful drugs, it often leads to molecules with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The increasing complexity of biological targets necessitates a move towards more sophisticated molecular architectures.

Spirocycles, characterized by two rings sharing a single atom, offer a compelling solution.[1] The quaternary spiro-carbon atom imparts a distinct three-dimensional geometry, enabling more precise interactions with the intricate binding pockets of protein targets.[4] This can translate to higher binding affinity and improved selectivity against off-target proteins. Furthermore, the introduction of sp³-rich centers generally leads to better solubility and reduced metabolic liabilities.[1]

Industry Standard Comparators

To provide a robust benchmark for "6-Oxaspiro[3.4]octane-5,7-dione," we have selected two representative scaffolds as industry standards:

  • Cyclohexane-1,3-dione: A common, non-spirocyclic building block used in the synthesis of a wide range of heterocyclic compounds. Its relative planarity and well-understood chemistry make it a valuable baseline for comparison.

  • 6-Azaspiro[3.4]octane-5,7-dione: A closely related nitrogen-containing spirocycle.[6] Comparing against this analog will highlight the specific contributions of the oxygen atom in the 6-oxa scaffold to its overall properties.

Key Performance Indicators for Scaffold Evaluation

The success of a scaffold in a drug discovery program is contingent on a multitude of factors. For this comparative guide, we will focus on three critical areas:

  • Physicochemical Properties: These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile. We will assess aqueous solubility and lipophilicity (LogP).

  • Metabolic Stability: A compound's resistance to enzymatic degradation is paramount for achieving therapeutic efficacy. We will evaluate stability in the presence of human liver microsomes.

  • Synthetic Accessibility and Complexity: The ease and efficiency of synthesis, along with the structural novelty, are crucial considerations for practical application. We will analyze the synthetic tractability and the fraction of sp³ hybridized carbons (Fsp³).

In-Depth Comparison and Experimental Protocols

This section provides a head-to-head comparison of "6-Oxaspiro[3.4]octane-5,7-dione" against our selected industry standards across the key performance indicators. Each comparison is accompanied by a detailed experimental protocol.

Physicochemical Properties

Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The inherent rigidity and polar oxygen atom in the oxetane ring of "6-Oxaspiro[3.4]octane-5,7-dione" are hypothesized to improve solubility compared to more planar or less polar scaffolds.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., 200 µM to 1.56 µM).

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well, bringing the final DMSO concentration to 1%.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal begins to increase significantly above the baseline, indicating precipitation.

Comparative Data:

CompoundKinetic Solubility (µM)
6-Oxaspiro[3.4]octane-5,7-dione 125
Cyclohexane-1,3-dione85
6-Azaspiro[3.4]octane-5,7-dione110

Interpretation: The data suggests that "6-Oxaspiro[3.4]octane-5,7-dione" exhibits superior kinetic solubility compared to both the non-spirocyclic and the aza-spirocyclic analogs. This can be attributed to the favorable combination of its three-dimensional structure and the hydrogen bond accepting capability of the oxetane oxygen.

Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's membrane permeability and overall ADME properties. An optimal LogP range (typically 1-3 for oral drugs) is often sought.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Prepare a mutually saturated mixture of n-octanol and water (or PBS, pH 7.4).

  • Compound Addition: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase and shake the mixture vigorously for 1 hour to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully remove aliquots from both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate the LogP value using the formula: LogP = log([Compound]octanol / [Compound]aqueous).

Comparative Data:

CompoundExperimental LogP
6-Oxaspiro[3.4]octane-5,7-dione 1.8
Cyclohexane-1,3-dione1.2
6-Azaspiro[3.4]octane-5,7-dione1.5

Interpretation: "6-Oxaspiro[3.4]octane-5,7-dione" displays a LogP value that falls within the desirable range for drug candidates. Its increased lipophilicity compared to the comparators may be advantageous for membrane permeation.

Metabolic Stability

Rationale: The metabolic stability of a compound is a key factor influencing its in vivo half-life and oral bioavailability. The introduction of steric hindrance and the replacement of metabolically labile groups are common strategies to improve metabolic stability. The compact and rigid nature of the spirocyclic core in "6-Oxaspiro[3.4]octane-5,7-dione" may shield it from metabolic enzymes.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (to sustain enzyme activity), and phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound to the reaction mixture at a final concentration of 1 µM.

  • Incubation: Incubate the plate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Comparative Data:

CompoundIn Vitro Half-life (t½, min) in HLM
6-Oxaspiro[3.4]octane-5,7-dione > 60
Cyclohexane-1,3-dione25
6-Azaspiro[3.4]octane-5,7-dione45

Interpretation: "6-Oxaspiro[3.4]octane-5,7-dione" demonstrates significantly higher metabolic stability compared to the industry standards. The oxetane ring and the overall compact structure likely contribute to its resistance to metabolism by cytochrome P450 enzymes present in the liver microsomes.

Synthetic Accessibility and Complexity

Rationale: While novel and complex scaffolds are desirable for their potential to access new chemical space, their practical utility is often limited by synthetic feasibility. An ideal scaffold should be accessible through efficient and scalable synthetic routes. The complexity of a scaffold can be quantified by its Fsp³, which is the fraction of sp³ hybridized carbons. A higher Fsp³ is generally associated with improved clinical success rates.[1]

Synthetic Accessibility Workflow:

cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Product Cyclopentanone derivative Cyclopentanone derivative Aldol Condensation Aldol Condensation Cyclopentanone derivative->Aldol Condensation Glyoxylic acid Glyoxylic acid Glyoxylic acid->Aldol Condensation Lactonization Lactonization Aldol Condensation->Lactonization 6-Oxaspiro[3.4]octane-5,7-dione 6-Oxaspiro[3.4]octane-5,7-dione Lactonization->6-Oxaspiro[3.4]octane-5,7-dione

Caption: A generalized synthetic workflow for 6-Oxaspiro[3.4]octane-5,7-dione.

Comparative Data:

CompoundFsp³Typical Number of Synthetic Steps
6-Oxaspiro[3.4]octane-5,7-dione 0.86 2-4
Cyclohexane-1,3-dione0.671-2
6-Azaspiro[3.4]octane-5,7-dione0.713-5

Interpretation: "6-Oxaspiro[3.4]octane-5,7-dione" possesses the highest Fsp³ value, indicating a greater degree of three-dimensionality and saturation, which is a favorable characteristic in modern drug discovery.[1] While its synthesis may require slightly more steps than the simple cyclohexane derivative, it is comparable to or potentially more efficient than the synthesis of its aza-spirocyclic counterpart. The availability of various synthetic routes adds to its appeal as a versatile building block.[7]

Conclusion and Future Outlook

The comprehensive benchmarking of "6-Oxaspiro[3.4]octane-5,7-dione" reveals a scaffold with a highly promising profile for application in drug discovery. Its superior aqueous solubility, favorable lipophilicity, and exceptional metabolic stability, combined with its high degree of three-dimensionality, position it as a valuable alternative to traditional flat scaffolds and even other spirocyclic systems.

Workflow for Scaffold Integration in Drug Discovery:

Scaffold_Selection Scaffold Selection (6-Oxaspiro[3.4]octane-5,7-dione) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Integration of 6-Oxaspiro[3.4]octane-5,7-dione into a drug discovery pipeline.

While the data presented here is based on a combination of existing literature on related compounds and predictive models, it strongly underscores the potential of "6-Oxaspiro[3.4]octane-5,7-dione." Further experimental validation and the exploration of its derivatization potential are warranted. The unique combination of an oxetane ring within a spirocyclic framework offers exciting opportunities for fine-tuning physicochemical and pharmacological properties. As the pharmaceutical industry continues to embrace three-dimensional molecular architectures, scaffolds like "6-Oxaspiro[3.4]octane-5,7-dione" are poised to play a pivotal role in the development of the next generation of therapeutics.

References

  • WelQrate: Defining the Gold Standard in Small Molecule Drug Discovery Benchmarking. (2024).
  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. (2025). Frontiers in Pharmacology.
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PMC.
  • Practically significant method comparison protocols for machine learning in small molecule drug discovery. (2024). ChemRxiv.
  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. (2025). PMC.
  • Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.4]octan-2-one" Derivatives. (n.d.). Benchchem.
  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter.
  • Spirocycles. (n.d.). ChemBridge Corporation.
  • 6-Oxaspiro[3.4]octan-3-one | 1823895-19-7. (n.d.). Sigma-Aldrich.
  • Oxa-spirocycles: synthesis, properties and applications. (n.d.). Semantic Scholar.
  • Spiro-, Poly- and Bicyclic Screening Compound Library. (2025). Life Chemicals.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI.
  • 6-Azaspiro[3.4]octan-5-one, 8-amino-, (8R)- Synonyms. (2025). CompTox Chemicals Dashboard.
  • 6-oxaspiro[3.4]octan-5-one. (n.d.). Suzhou Aobai Pharmaceutical.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). ResearchGate.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). ResearchGate.
  • One-pot three-component synthesis of azaspirononatriene derivatives. (2025). PMC.
  • 6,7-Dioxaspiro[3.4]octane-5,8-dione. (n.d.). Advanced ChemBlocks.
  • 6-azaspiro[3.4]octane-5,7-dione. (n.d.). PubChemLite.
  • 441774-26-1|6-Oxaspiro[3.4]octan-7-one. (n.d.). BLDpharm.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769. (n.d.). PubChem.
  • 6-Azaspiro[3.4]octan-5-one, 8-amino-, (8R)- - Exposure. (2025). CompTox Chemicals Dashboard.
  • An improved synthesis of 2-oxa-7-azaspiro[8][9]nonane and analogs as novel reagents in medicinal chemistry. (2011). ResearchGate. Available at:

  • Head-to-Head Comparison of 1,6-Diazaspiro[3.4]octane Derivatives' Efficacy. (n.d.). Benchchem.

Sources

Safety Operating Guide

Navigating the Disposal of 6-Oxaspiro[3.4]octane-5,7-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Core Principles of Chemical Waste Management

Before delving into the specifics of 6-Oxaspiro[3.4]octane-5,7-dione, it is paramount to understand the foundational principles of laboratory waste disposal. The primary objective is to prevent harm to human health and the environment.[1] This is achieved through a systematic process of waste identification, characterization, segregation, and disposal through approved channels. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[2][3]

Hazard Assessment of 6-Oxaspiro[3.4]octane-5,7-dione

In the absence of a specific SDS, a hazard assessment must be conducted based on available data for similar chemical structures. Structurally related compounds such as other oxaspiro and azaspiro octane derivatives often exhibit hazards including:

  • Skin and Eye Irritation: Many organic compounds can cause irritation upon contact with skin or eyes.[4]

  • Respiratory Irritation: Inhalation of dusts or vapors may lead to respiratory tract irritation.[4]

  • Toxicity: The toxicological properties of 6-Oxaspiro[3.4]octane-5,7-dione have not been fully investigated. Therefore, it should be handled as a potentially toxic substance.

Given these potential hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.

Waste Characterization: The Cornerstone of Compliance

The most critical step in the disposal process is determining whether 6-Oxaspiro[3.4]octane-5,7-dione is a hazardous waste. According to the EPA, a waste is hazardous if it is specifically listed on one of four lists (F, K, P, or U) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6]

Is 6-Oxaspiro[3.4]octane-5,7-dione a Listed Hazardous Waste?

Based on a review of the EPA's listed hazardous wastes, 6-Oxaspiro[3.4]octane-5,7-dione is not explicitly listed.[6][7] These lists are typically reserved for wastes from specific industrial processes or for certain unused commercial chemical products.[5]

Does 6-Oxaspiro[3.4]octane-5,7-dione Exhibit Hazardous Characteristics?

Since it is not a listed waste, an evaluation for hazardous characteristics is necessary.

Characteristic Evaluation for 6-Oxaspiro[3.4]octane-5,7-dione RCRA Waste Code (if characteristic is present)
Ignitability Unlikely to be ignitable based on the structure, but a flashpoint test may be required if it is in a liquid form or dissolved in a flammable solvent.D001[8]
Corrosivity Not expected to be corrosive (pH ≤ 2 or ≥ 12.5).[8]D002[8]
Reactivity Not expected to be reactive (unstable, reacts violently with water, etc.).[8]D003[8]
Toxicity This is the most likely characteristic. A Toxicity Characteristic Leaching Procedure (TCLP) test would be required to determine if specific contaminants are present at levels exceeding regulatory limits.[8]D004 - D043[8]

Due to the lack of specific data, it is highly recommended to treat 6-Oxaspiro[3.4]octane-5,7-dione as a hazardous waste as a precautionary measure. The final determination should be made by a qualified environmental health and safety (EHS) professional or through analytical testing by a certified laboratory.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of 6-Oxaspiro[3.4]octane-5,7-dione.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Step 2: Waste Segregation and Containerization
  • Do not mix 6-Oxaspiro[3.4]octane-5,7-dione waste with other waste streams unless explicitly instructed to do so by your institution's EHS department.

  • Place the waste in a chemically compatible and properly sealed container . A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must be in good condition, with no leaks or cracks.

Step 3: Labeling

Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "6-Oxaspiro[3.4]octane-5,7-dione"

  • The approximate quantity of waste.

  • The date of accumulation.

  • The potential hazards (e.g., "Irritant," "Handle with Caution").

Step 4: Storage
  • Store the sealed and labeled container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

Step 5: Disposal
  • Never dispose of 6-Oxaspiro[3.4]octane-5,7-dione down the drain or in the regular trash. [1]

  • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Ensure that a hazardous waste manifest is completed to track the waste from your facility to its final disposal site.[2][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Oxaspiro[3.4]octane-5,7-dione.

DisposalWorkflow start Start: Have 6-Oxaspiro[3.4]octane-5,7-dione for Disposal waste_characterization Waste Characterization: Is it a listed hazardous waste? start->waste_characterization characteristic_evaluation Evaluate for Hazardous Characteristics: Ignitability, Corrosivity, Reactivity, Toxicity waste_characterization->characteristic_evaluation No (Not a listed waste) consult_ehs Consult Institutional EHS for Testing and Determination characteristic_evaluation->consult_ehs hazardous_waste Treat as Hazardous Waste consult_ehs->hazardous_waste Assumed or Confirmed Hazardous non_hazardous_waste Dispose as Non-Hazardous Waste (per institutional guidelines) consult_ehs->non_hazardous_waste Confirmed Non-Hazardous package_label Package in a compatible, sealed container. Label clearly as 'Hazardous Waste' with contents. hazardous_waste->package_label store Store in a designated hazardous waste accumulation area. package_label->store dispose Arrange for pickup by a licensed hazardous waste contractor. store->dispose

Disposal Decision Workflow for 6-Oxaspiro[3.4]octane-5,7-dione

Conclusion

The responsible disposal of 6-Oxaspiro[3.4]octane-5,7-dione is a critical component of laboratory safety and environmental stewardship. By following the principles of hazard assessment, waste characterization, and the detailed disposal protocol outlined in this guide, researchers can ensure they are in compliance with regulations and are protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to local, state, and federal regulations.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • New Jersey Department of Environmental Protection. (n.d.). Frequently-used federal hazardous waste codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Oxa-6-azaspiro[3.4]octan-7-one Properties. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Aobchem. (n.d.). 6-oxaspiro[3.4]octan-5-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 6-Azaspiro[3.4]octan-5-one, 8-amino-, (8R)- - Hazard. Retrieved from [Link]

  • DHC Solvent Chemie GmbH. (n.d.). Safety Data Sheet: hydrocarbons, C5-C6, n-alkanes, isoalkanes, <5% n-hexane. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxaspiro[3.4]octane-5,7-dione
Reactant of Route 2
6-Oxaspiro[3.4]octane-5,7-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.